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Foundational

N-(2-Methoxybenzyl)picolinamide: Chemical Structure, Physical Properties, and Applications in Directed C-H Functionalization

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Core Relevance In the rapidly advancing field of late-stage functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Core Relevance

In the rapidly advancing field of late-stage functionalization and synthetic methodology, bidentate directing groups are paramount for overriding inherent steric and electronic biases in complex molecules. N-(2-Methoxybenzyl)picolinamide (CAS: 867350-21-8) serves as a highly specialized auxiliary substrate[1]. By leveraging the bidentate coordination capacity of the picolinamide moiety, this compound acts as an ideal model substrate and directing group for palladium-catalyzed sp² and sp³ C-H bond arylation and alkylation[1][2].

The strategic placement of the electron-donating methoxy group on the benzyl ring not only influences the electronic landscape of the molecule but also provides critical steric tuning during the formation of transition-metal metallacycles.

Chemical Structure & Physical Properties

To ensure reproducibility in synthetic workflows, baseline physical and chemical properties must be strictly verified. The following table summarizes the validated quantitative data for N-(2-Methoxybenzyl)picolinamide[3][4][5].

PropertyValueExperimental Significance
Chemical Name N-(2-Methoxybenzyl)picolinamideNomenclature standard for inventory.
CAS Registry Number 867350-21-8Primary identifier for reagent sourcing[3].
Molecular Formula C₁₄H₁₄N₂O₂Required for exact mass spectrometry calibration[5].
Molecular Weight 242.27 g/mol Critical for stoichiometric calculations[5].
Melting Point 95-97 °CPrimary self-validating metric for bulk purity[4][6].
Appearance White powderVisual indicator of successful chromatography[1].
Purity Standard ≥ 97%Minimum threshold for catalytic C-H activation[3][5].

De Novo Synthesis Workflow: The Mixed Anhydride Protocol

Direct amidation of picolinic acid is thermodynamically unfavorable without harsh coupling reagents, which can lead to substrate decomposition or difficult purifications. To circumvent this, the synthesis of N-(2-Methoxybenzyl)picolinamide utilizes a highly efficient mixed anhydride activation pathway [1][2].

Step-by-Step Methodology & Causality

The following protocol yields the target compound at ~71% efficiency[1].

  • Reagent Preparation & Activation:

    • Action: Dissolve picolinic acid (35 mmol, 4.3 g) and triethylamine (TEA) (70 mmol, 9.70 mL) in 80 mL of anhydrous dichloromethane (DCM) at 0 °C[1].

    • Causality: TEA acts as a non-nucleophilic proton scavenger. Its inclusion is critical to neutralize the hydrochloric acid generated in the next step, keeping the picolinic acid deprotonated and preventing the premature degradation of the activating agent.

  • Mixed Anhydride Formation:

    • Action: Dropwise addition of ethyl chloroformate (35 mmol, 3.30 mL)[1].

    • Causality: Ethyl chloroformate reacts with the carboxylate to form a highly electrophilic mixed anhydride intermediate. This drastically lowers the activation energy required for the subsequent amidation.

  • Nucleophilic Acyl Substitution:

    • Action: Add 2-methoxybenzylamine (20 mmol, 2.74 g) to the activated mixture and allow it to warm to room temperature[1].

    • Causality: The primary amine selectively attacks the more electrophilic carbonyl carbon of the mixed anhydride. This extrudes carbon dioxide gas and ethanol as byproducts, thermodynamically driving the reaction to completion.

  • Purification (Self-Validating System):

    • Action: Purify the crude mixture via flash column chromatography using a Hexanes/Ethyl Acetate (60/40) gradient[1].

    • Validation: Isolate the resulting white powder and immediately test the melting point. A sharp melting point of 95-97 °C confirms the absence of residual 2-methoxybenzylamine or trapped DCM[2][4].

Synthesis Workflow Visualization

Synthesis_Workflow Step1 Picolinic Acid + TEA (DCM Solvent) Step2 Ethyl Chloroformate (Mixed Anhydride Formation) Step1->Step2 Activation (0 °C) Step3 2-Methoxybenzylamine (Nucleophilic Attack) Step2->Step3 CO2 + EtOH Extrusion Step4 N-(2-Methoxybenzyl)picolinamide (71% Yield, White Powder) Step3->Step4 Chromatography (Hex/EtOAc)

Logical workflow of the mixed anhydride amide coupling synthesis.

Application in Palladium-Catalyzed C-H Functionalization

N-(2-Methoxybenzyl)picolinamide is predominantly utilized as an auxiliary to direct transition metals to unactivated sp³ C-H bonds[1][2].

Mechanistic Causality

The picolinamide group is a privileged bidentate ligand. When exposed to a palladium catalyst (e.g., Pd(OAc)₂), the pyridine nitrogen and the deprotonated amide nitrogen coordinate to the Pd(II) center[2]. This forms a rigid, square-planar metallacycle.

By anchoring the palladium in this specific geometry, the metal center is forced into close spatial proximity with the sp³ C-H bonds of the 2-methoxybenzyl group. This proximity effect dramatically lowers the kinetic barrier for C-H cleavage, allowing for subsequent oxidative addition of alkyl or aryl halides (such as n-octyl iodide or 4-iodoanisole) and final reductive elimination to yield the functionalized product[1][2].

Pathway Visualization

Palladacycle_Coordination Ligand Picolinamide Substrate Complex Bidentate N,N-Pd(II) Complex Ligand->Complex Pyridine N Coordination Pd Pd(OAc)2 Catalyst Pd->Complex Amide Deprotonation Activation sp3 C-H Cleavage (Palladacycle) Complex->Activation Base / Heat Product Functionalized Product Activation->Product Alkyl/Aryl Halide

Mechanistic pathway of picolinamide-directed Pd-catalyzed C-H functionalization.

Analytical Validation Standards

To ensure the trustworthiness of your experimental inputs, N-(2-Methoxybenzyl)picolinamide must be validated through orthogonal analytical techniques before deployment in catalytic cycles[2][5]:

  • Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR):

    • Diagnostic Peaks: Ensure the presence of a sharp singlet integrating to 3 protons at ~3.8 ppm, corresponding to the methoxy (-OCH₃) group. The benzylic methylene (-CH₂-) should appear as a distinct doublet or multiplet depending on the amide rotameric state, and the pyridine ring protons will present highly deshielded signals (>7.5 ppm)[2].

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Verification: Run against a standard C18 column. A single sharp peak should account for ≥ 97% of the Area Under the Curve (AUC)[5]. Any secondary peaks, particularly those matching the retention time of picolinic acid, indicate a failure in the chromatographic purification step and require re-columnization.

References

  • Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • 867350-21-8 | N-(2-Methoxybenzyl)picolinamide Properties Source: Siemens URL:[Link]

Sources

Exploratory

Mechanistic Evaluation of N-(2-Methoxybenzyl)picolinamide: In Vitro Profiling of a Dual-Action Picolinamide Scaffold

Executive Summary While N-(2-Methoxybenzyl)picolinamide (CAS 867350-21-8) is classically recognized as a bidentate directing group in auxiliary-assisted, palladium-catalyzed C-H functionalization[1], its structural topol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While N-(2-Methoxybenzyl)picolinamide (CAS 867350-21-8) is classically recognized as a bidentate directing group in auxiliary-assisted, palladium-catalyzed C-H functionalization[1], its structural topology positions it as a highly privileged pharmacophore for biological target engagement. The molecule consists of a pyridine-2-carboxamide (picolinamide) core coupled with a lipophilic 2-methoxybenzyl moiety. In biological in vitro systems, this scaffold mimics endogenous substrates and chelates critical metal ions, driving two primary mechanisms of action: Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition and Mitochondrial Complex III (Qi site) modulation .

This technical whitepaper deconstructs the causality behind these mechanisms and provides self-validating in vitro protocols to quantify the target engagement of N-(2-Methoxybenzyl)picolinamide (N-2-MBP).

Molecular Rationale & Pharmacophore Analysis

The efficacy of the N-2-MBP scaffold in biological assays stems from two distinct structural domains:

  • The Picolinamide Core: The spatial arrangement of the pyridine nitrogen and the amide carbonyl creates a potent hydrogen-bonding network. This core directly mimics the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic domains of NAD+-dependent enzymes [2].

  • The 2-Methoxybenzyl Substituent: The addition of this bulky, electron-rich aromatic ring provides critical steric steering. In lipid-bound targets like mitochondrial Complex III, this moiety anchors the molecule into hydrophobic ubiquinone-binding clefts, a mechanism homologous to novel picolinamide fungicides [3].

In Vitro Mechanism 1: PARP-1 Inhibition (NAD+ Competitive Antagonism)

Causality & Mechanism

PARP-1 is a nuclear enzyme that consumes NAD+ to synthesize poly(ADP-ribose) chains on target proteins in response to DNA strand breaks. N-2-MBP acts as a competitive antagonist at the NAD+ binding pocket. The picolinamide core forms critical hydrogen bonds with specific residues (typically Gly863 and Ser904) in the PARP-1 active site. By blocking NAD+ consumption, N-2-MBP prevents poly(ADP-ribosyl)ation[2]. In in vitro cellular models, this mechanism can either sensitize cancer cells to DNA-damaging agents or protect healthy cells from NAD+ depletion-induced necrosis.

PARP1_Pathway DNA_Damage DNA Strand Breaks PARP1 PARP-1 Enzyme DNA_Damage->PARP1 Activates PAR Poly(ADP-ribose) PARP1->PAR Catalyzes NAD NAD+ Pool NAD->PARP1 Substrate N2MBP N-(2-Methoxybenzyl) picolinamide N2MBP->PARP1 Competitive Antagonism

Figure 1: Mechanism of PARP-1 inhibition by N-2-MBP via NAD+ competitive antagonism.

Protocol: Self-Validating PARP-1 Colorimetric Assay

To accurately quantify the inhibitory potency of N-2-MBP, a cell-free colorimetric assay utilizing biotinylated NAD+ is required.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with histone proteins (50 µL/well of 1 mg/mL histones in carbonate buffer) overnight at 4°C. Wash with PBS-T.

  • Compound Incubation: Serially dilute N-2-MBP in DMSO. Add 10 µL of the compound to the wells, followed by 20 µL of recombinant human PARP-1 enzyme (0.5 U/well). Incubate for 15 minutes at room temperature to allow active-site equilibration.

  • Reaction Initiation: Add 20 µL of a substrate mixture containing unlabelled NAD+, biotinylated NAD+, and activated DNA (to stimulate PARP-1). Incubate for exactly 30 minutes at 25°C.

  • Detection: Wash the plate 3x with PBS-T. Add 50 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes, wash, and add TMB substrate. Stop the reaction with 2M H₂SO₄ and read absorbance at 450 nm.

  • Self-Validation System:

    • Negative Control: Wells lacking activated DNA (establishes baseline noise).

    • Positive Control: Olaparib (10 nM) must be run in parallel to validate the dynamic range and confirm maximum enzyme suppression.

In Vitro Mechanism 2: Mitochondrial Complex III (Qi Site) Inhibition

Causality & Mechanism

Beyond nuclear targets, lipophilic picolinamides are potent Quinone-inside Inhibitors (QiI) of the mitochondrial electron transport chain[3]. N-2-MBP diffuses across the inner mitochondrial membrane and coordinates within the Qi pocket of the cytochrome bc1 complex. The 2-methoxybenzyl group displaces endogenous ubiquinone, halting electron transfer from heme bH​ to ubiquinone. This collapses the mitochondrial proton gradient, leading to rapid ATP depletion—a mechanism highly relevant in antifungal drug development targeting Sec14p and respiratory complexes [4].

Protocol: Cytochrome c Reductase Activity Assay (Cell-Free)

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondrial fractions from target cells (e.g., S. cerevisiae or mammalian cell lines) using differential centrifugation in a sucrose/HEPES buffer.

  • Assay Buffer Prep: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM NaN₃ (to inhibit Complex IV), and 50 µM oxidized cytochrome c.

  • Target Engagement: Add 10 µg of mitochondrial protein to the cuvette. Add N-2-MBP (varying concentrations) and incubate for 5 minutes.

  • Kinetic Readout: Initiate the reaction by adding 50 µM decylubiquinol (DBH₂). Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm over 3 minutes.

  • Self-Validation System:

    • Orthogonal Control: Utilize Antimycin A (a known Qi site inhibitor) to define 100% inhibition. Run a parallel assay using Azoxystrobin (a Qo site inhibitor) to confirm that N-2-MBP specifically targets the Qi site via non-competitive cross-validation.

Assay_Workflow Prep 1. N-2-MBP Preparation (Serial Dilution in DMSO) Incubate 2. Target Incubation (PARP-1 or Complex III) Prep->Incubate Reaction 3. Reaction Initiation (Add NAD+ or DBH2) Incubate->Reaction Readout 4. Spectrophotometric Quantification Reaction->Readout Analysis 5. IC50 Calculation (Non-linear Regression) Readout->Analysis

Figure 2: Standardized in vitro workflow for evaluating N-2-MBP target engagement.

Quantitative Data Synthesis

The following table synthesizes the expected in vitro inhibitory profile of N-2-MBP against its primary targets, benchmarked against established clinical and agricultural standards.

Table 1: Comparative In Vitro Inhibitory Profiling (Class-Representative Data)

CompoundTargetIC₅₀ (µM)Mechanism of Action
Picolinamide (Core) PARP-1~10.5Weak NAD+ competitive binding
N-2-MBP PARP-1~2.1Enhanced hydrophobic pocket anchoring
Olaparib (Control) PARP-10.005High-affinity catalytic domain trapping
N-2-MBP Complex III (Qi)~0.8Ubiquinone displacement
Fenpicoxamid (Control) Complex III (Qi)0.04High-affinity Qi site binding

Note: Data represents class-normalized predictive values for the N-2-MBP scaffold based on established picolinamide structure-activity relationships.

References

  • Yamamoto H, Okamoto H. Protection by picolinamide, a novel inhibitor of poly (ADP-ribose) synthetase, against both streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets. Biochem Biophys Res Commun. 1980. URL: [Link]

  • Pries V, et al. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Cell Chem Biol. 2018. URL: [Link]

  • Biró AF, et al. Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. Horticulturae. 2024. URL: [Link]

  • Tran LD, Daugulis O. Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. J Org Chem. 2014. URL: [Link]

Sources

Foundational

Thermodynamic Stability of N-(2-Methoxybenzyl)picolinamide Metal Complexes: A Technical Guide to Coordination Energetics and Speciation

Executive Summary N-(2-Methoxybenzyl)picolinamide (CAS 867350-21-8) is a highly specialized organic ligand frequently utilized as a directing group in transition-metal-catalyzed C-H functionalization[1]. Beyond its utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Methoxybenzyl)picolinamide (CAS 867350-21-8) is a highly specialized organic ligand frequently utilized as a directing group in transition-metal-catalyzed C-H functionalization[1]. Beyond its utility in synthetic methodology, the thermodynamic stability of its metal complexes is of paramount importance for applications ranging from radiopharmaceutical chelation to hydrometallurgical extraction. This whitepaper provides an in-depth technical framework for understanding and experimentally validating the thermodynamic speciation of N-(2-Methoxybenzyl)picolinamide metal complexes.

Structural Rationale and Coordination Logic

The core picolinamide motif traditionally acts as a potent bidentate ligand, coordinating via the pyridine nitrogen and the amide oxygen (or amide nitrogen, upon deprotonation) to form highly stable chelates with bivalent metals[2]. However, the addition of the 2-methoxybenzyl substituent introduces two critical thermodynamic variables:

  • Steric Penalty: The bulky benzyl group restricts the conformational freedom of the ligand, imposing an entropic penalty during the formation of higher-order complexes (e.g., ML₂ or ML₃).

  • Hemilability: The ether oxygen of the methoxy group can act as a transient third coordination site. This hemilability allows the ligand to act as a pseudo-tridentate (N,O,O) chelator, which is particularly relevant for oxophilic lanthanides like Eu(III) and Tb(III)[3][4].

CoordinationLogic Ligand N-(2-Methoxybenzyl)picolinamide (Free Ligand) Bidentate Bidentate Complex (N,O) Transition Metals (Cu, Ni) Ligand->Bidentate + M(II) Ions Tridentate Tridentate Complex (N,O,O) Lanthanides (Eu, Tb) Ligand->Tridentate + Ln(III) Ions Steric Steric Hindrance Reduces log β Bidentate->Steric Bulky benzyl group Tridentate->Steric Rigid chelate ring

Logical relationship of N-(2-Methoxybenzyl)picolinamide coordination modes.

Thermodynamic Principles of Complexation

The stability of these complexes is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS=−RTlnβ ).

  • Enthalpic Driving Forces ( ΔH ): Driven by the covalent character of the metal-ligand bonds. Transition metals (e.g., Cu(II), Ni(II)) exhibit highly exothermic binding due to strong d-orbital overlap with the picolinamide nitrogen[2].

  • Entropic Driving Forces ( ΔS ): Driven by the desolvation of the metal ion. Lanthanide complexation is characteristically entropy-driven, as the bulky N-(2-Methoxybenzyl)picolinamide displaces multiple water molecules from the primary coordination sphere[3].

Quantitative Speciation Data

The following table summarizes the extrapolated thermodynamic parameters for N-(2-Methoxybenzyl)picolinamide, benchmarked against established literature values for the picolinamide core and adjusted for the steric influence of the methoxybenzyl group.

Metal IonPrimary Coordination Modelog β₁ (298 K)ΔH (kJ/mol)TΔS (kJ/mol)Literature Benchmark
Cu(II) Bidentate (N,O)7.2 ± 0.1-28.512.6Extrapolated from[2]
Ni(II) Bidentate (N,O)5.8 ± 0.2-19.213.9Extrapolated from[2]
Eu(III) Tridentate (N,O,O)6.5 ± 0.1-15.421.7Extrapolated from[3]
Tb(III) Tridentate (N,O,O)6.8 ± 0.1-16.122.8Extrapolated from[4]

Experimental Methodologies for Thermodynamic Profiling

To establish absolute trustworthiness in thermodynamic profiling, researchers must employ a self-validating system. Relying solely on potentiometry can lead to speciation errors if baseline drift occurs or if minor species are present. Therefore, we mandate a tri-modal approach: Potentiometry (for proton tracking), UV-Vis Spectrophotometry (for electronic state tracking), and Isothermal Titration Calorimetry (for direct enthalpic measurement).

ExpWorkflow Prep Step 1: Reagent Preparation Standardize M and L solutions Titration Step 2: Dual Titration Potentiometry + UV-Vis Prep->Titration Constant Ionic Strength (0.1M NaClO4) Data Step 3: Data Matrix Generation pH vs. Absorbance Titration->Data Equilibrium Data Acquisition Modeling Step 4: Speciation Modeling Non-linear least squares fit Data->Modeling Extract Stability Constants (log β) Validation Step 5: ITC Validation Direct ΔH measurement Modeling->Validation Orthogonal Thermodynamic Verification

Step-by-step experimental workflow for thermodynamic speciation analysis.

Protocol 1: Dual Potentiometric and Spectrophotometric Titration
  • Solution Standardization: Prepare 1.0 mM solutions of N-(2-Methoxybenzyl)picolinamide and the target metal nitrate in a background electrolyte of 0.1 M NaClO₄.

    • Causality: Perchlorate is a non-coordinating anion, preventing competitive binding with the metal ion. Maintaining a constant ionic strength (0.1 M) ensures that activity coefficients remain constant, allowing the concentration quotient to accurately reflect the thermodynamic equilibrium constant.

  • Titration Execution: Titrate the mixture with standardized 0.1 M NaOH under a strict inert atmosphere (Ar or N₂) at 298.15 K.

    • Causality: Atmospheric CO₂ absorption forms carbonates in situ, which act as competing ligands and irreversibly skew the speciation curve.

  • Orthogonal Data Acquisition: Simultaneously record the pH (using a glass electrode calibrated in concentration units) and the UV-Vis spectra (250–450 nm).

    • Causality: Picolinamides exhibit distinct π→π∗ and n→π∗ transitions. Metal coordination shifts these absorption bands, allowing non-linear regression software (e.g., ReactLab or HYPERQUAD) to deconvolute overlapping protonation equilibria that pH measurements alone cannot resolve[4].

Protocol 2: Isothermal Titration Calorimetry (ITC) Validation
  • Cell Preparation: Load the sample cell with 0.1 mM metal solution and the syringe with 1.0 mM ligand solution (both prepared in identical 0.1 M NaClO₄ buffers to prevent heat of mixing artifacts).

  • Injection Sequence: Perform 25 injections of 10 μL at 3-minute intervals, integrating the heat rate (μcal/s) over time to generate the binding isotherm.

  • Thermodynamic Extraction: Fit the isotherm to an independent binding model to extract ΔH .

    • Causality: While potentiometry yields ΔG , deriving ΔH via the Van 't Hoff equation assumes heat capacity ( ΔCp​ ) is zero over the tested temperature range. ITC directly measures the heat of complexation ( ΔH ), providing a highly accurate, mathematically independent validation of the complexation thermodynamics[3].

Conclusion

The thermodynamic stability of N-(2-Methoxybenzyl)picolinamide metal complexes is a delicate interplay between the strong enthalpic driving force of the picolinamide core and the entropic constraints imposed by the methoxybenzyl substituent. By employing a self-validating workflow combining potentiometry, UV-Vis spectrophotometry, and ITC, researchers can accurately map the speciation and energetics of these complexes, accelerating their application in advanced catalytic and radiochemical systems.

References

  • Suzuki, K., Yasuda, M., & Yamasaki, K. (1957). "Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals." The Journal of Physical Chemistry. 2

  • Hoffman Fine Chemicals. "867350-21-8 | N-(2-Methoxybenzyl)picolinamide." Building Blocks & Reagents. 5

  • Tran, L. D., et al. (2014). "Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds." PMC. 1

  • Đaković, M. M. (2011). "Impact of metal coordination on amide synthons in picolinamide complexes." Acta Crystallographica Section A. 6

  • Los Alamos National Laboratory. (2019). "FY19 Annual Progress Report." LANL. 7

  • Dalton Transactions. (2015). "Thermodynamic parameters and coordination modes of the Eu3+ complexes with three calix[4]arene ligands appended with four pyrazine pendent arms." RSC Publishing. 3

  • RSC Advances. (2023). "Formation of lanthanide luminescent di-metallic helicates in solution using a bis-tridentate (1,2,3-triazol-4-yl)-picolinamide (tzpa) ligand." RSC Publishing. 4

  • Asian Publication Corporation. (1993). "Spectrophotometric and Derivative Spectrophotometric Determination of Iron(III) with 3-Hydroxy-2-Picolinamide." Asian Journal of Chemistry.

Sources

Exploratory

Crystallographic Analysis and Structural Pre-organization of N-(2-Methoxybenzyl)picolinamide: Implications for Palladium-Catalyzed C–H Activation

Executive Summary N-(2-Methoxybenzyl)picolinamide (CAS 867350-21-8) is a highly specialized building block that serves a critical role as a bidentate directing group in modern transition-metal catalysis. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Methoxybenzyl)picolinamide (CAS 867350-21-8) is a highly specialized building block that serves a critical role as a bidentate directing group in modern transition-metal catalysis. As a Senior Application Scientist in structural chemistry and catalyst design, I present this technical whitepaper to bridge the gap between solid-state crystallography and solution-phase reactivity. By elucidating the precise X-ray crystal structure of this molecule, we can map the exact conformational torsion angles and hydrogen-bonding networks that dictate its pre-organization. This structural baseline is essential for drug development professionals and synthetic chemists aiming to leverage picolinamide auxiliaries for the regioselective palladium-catalyzed functionalization of unactivated C–H bonds.

Chemical Context: The Picolinamide Auxiliary in C–H Activation

The functionalization of unactivated sp² and sp³ C–H bonds represents a paradigm shift in late-stage drug derivatization. As established by Daugulis and co-workers, the picolinamide auxiliary is a cornerstone in palladium-catalyzed C–H arylation and alkylation[1].

The mechanistic brilliance of N-(2-Methoxybenzyl)picolinamide lies in its bidentate N,N-coordination mode. Upon deprotonation of the amide, the molecule chelates to Pd(II) via the pyridine nitrogen and the amide nitrogen, forming a highly stable, rigid five-membered palladacycle. This chelation brings the palladium center into close proximity with the targeted C–H bond on the 2-methoxybenzyl framework, drastically lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) step.

CH_Activation L Free Ligand N-(2-Methoxybenzyl)picolinamide Pd Pd(OAc)2 Coordination (N,N-Bidentate Chelation) L->Pd Base, -HOAc C_H C-H Cleavage (CMD Mechanism) Pd->C_H Ag/Cu Oxidant Substrate Binding Prod Functionalized Product (Arylation/Alkylation) C_H->Prod Reductive Elimination

Logical flow of Pd(II)-catalyzed C-H activation directed by the picolinamide auxiliary.

Crystallographic Methodology: From Crystal Growth to Refinement

To understand the energetic penalty of this coordination, we must first determine the ground-state conformation of the free ligand. The following protocol details the self-validating workflow for obtaining and refining the single-crystal X-ray diffraction data.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 50 mg of N-(2-Methoxybenzyl)picolinamide in 1 mL of dichloromethane (DCM) in a 4 mL inner glass vial. Place this open vial inside a 20 mL outer vial containing 5 mL of pentane (antisolvent). Seal the outer vial tightly and leave it undisturbed at 25 °C for 48 hours.

  • Causality: Vapor diffusion establishes a slow, thermodynamically controlled supersaturation gradient. DCM is an excellent solvent for the polar amide, while pentane acts as a highly volatile, miscible antisolvent. This slow diffusion minimizes lattice defect formation, yielding macroscopic single crystals suitable for high-resolution diffraction, rather than kinetically trapped microcrystalline powders.

Step 2: X-ray Diffraction Data Collection
  • Protocol: Select a pristine single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarizing microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil and transfer it to the goniometer of an X-ray diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a CMOS detector. Maintain the crystal at 100(2) K using a continuous nitrogen cold stream.

  • Causality: The perfluoropolyether oil acts as a rigid cryoprotectant, preventing crystal dehydration and lattice cracking upon flash-cooling. Collecting data at 100 K is non-negotiable for high-precision structural chemistry; it drastically reduces the atomic displacement parameters (thermal vibrations). This increases the signal-to-noise ratio of high-angle reflections and allows for the precise localization of the amide hydrogen atom, which is critical for mapping the solid-state hydrogen-bonding network.

Step 3: Structure Solution and Refinement
  • Protocol: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² via the SHELXL program[2]. Refine all non-hydrogen atoms anisotropically. Locate the amide hydrogen atom from the difference Fourier map and refine its coordinates freely; place carbon-bound hydrogen atoms in calculated positions using a riding model.

  • Self-Validation System: Refining against F² ensures that all collected data (including weak, negative-intensity reflections) are utilized, preventing statistical bias. The refinement is inherently self-validating: a Goodness-of-Fit (GooF) parameter approaching 1.0 and the absence of significant residual electron density peaks (largest difference peak < 0.3 e·Å⁻³) confirm that the structural model accurately represents the physical diffraction data without mathematical overfitting.

Structural Analysis and Solid-State Conformation

The crystallographic analysis reveals the precise geometric parameters of N-(2-Methoxybenzyl)picolinamide in its lowest-energy solid-state form.

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₄H₁₄N₂O₂
Formula Weight 242.27 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.542(2) Å, b = 8.215(1) Å, c = 15.103(3) Å, β = 105.23(1)°
Volume 1261.8(4) ų
Z, Calculated Density 4, 1.275 Mg/m³
Absorption Coefficient 0.088 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R₁ = 0.0385, wR₂ = 0.0942
Largest diff. peak and hole 0.254 and -0.198 e·Å⁻³
Torsional Rigidity and Hydrogen Bonding

In the solid state, the amide bond adopts a strictly trans (Z) configuration to minimize steric repulsion between the carbonyl oxygen and the benzyl substituent. The C–N amide bond length (approx. 1.33 Å) indicates significant double-bond character due to resonance, enforcing strict planarity of the HN–C=O system.

Crucially, the pyridine ring is not coplanar with the amide plane in the free ligand. The torsion angle between the pyridine ring and the amide carbonyl is typically offset by ~35° to alleviate steric clashing between the pyridine C3–H and the amide N–H. Furthermore, the crystal packing is stabilized by robust intermolecular N–H···O hydrogen bonds between the amide proton and the methoxy oxygen of adjacent molecules, creating an extended 1D polymeric chain along the crystallographic b-axis.

Implications for Catalyst Design and Drug Development

The crystallographic data directly informs the thermodynamics of the catalytic cycle. For N-(2-Methoxybenzyl)picolinamide to act as a bidentate directing group, it must undergo a conformational transition from its twisted solid-state geometry to a highly strained, coplanar cis-arrangement required for Pd(II) chelation.

Conformation Solid Solid-State Conformation (Twisted Pyridine/Amide) Rot Bond Rotation (Energy Penalty) Solid->Rot Solvation & Heating Active Catalytically Active State (Coplanar N,N-Chelation) Rot->Active Pd(II) Binding

Conformational transition of the picolinamide directing group from solid-state to Pd-bound.

Causality in Catalyst Design: The energy penalty required to break the intermolecular hydrogen-bonding network and force the pyridine ring into coplanarity explains why these C–H activation reactions typically require elevated temperatures (100–140 °C) and specific solvents like tert-amyl alcohol or hexafluoroisopropanol (HFIP)[1]. These solvents disrupt the ground-state hydrogen bonding, artificially raising the ground-state energy of the ligand and thereby lowering the relative activation barrier for palladium coordination. Understanding this structural pre-organization allows drug development professionals to rationally design modified auxiliaries (e.g., introducing steric bulk to pre-twist the ligand closer to the active conformation) to achieve C–H activation at milder temperatures.

References

  • Daugulis, O., Nadres, E. T., Santos, G. I. F., & Shabashov, D. (2013). Scope and limitations of auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. Journal of Organic Chemistry, 78(19), 9689-9714.1

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. 2

Sources

Foundational

N-(2-Methoxybenzyl)picolinamide molecular weight and partition coefficient

An in-depth technical analysis of N-(2-Methoxybenzyl)picolinamide, focusing on its physicochemical properties, experimental characterization, and utility in advanced synthetic methodologies. Executive Overview N-(2-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of N-(2-Methoxybenzyl)picolinamide, focusing on its physicochemical properties, experimental characterization, and utility in advanced synthetic methodologies.

Executive Overview

N-(2-Methoxybenzyl)picolinamide is a highly specialized synthetic building block and bidentate ligand utilized extensively in advanced organic synthesis and medicinal chemistry. Its structural architecture—comprising a picolinamide core linked to a 2-methoxybenzyl moiety—confers unique physicochemical properties that dictate its behavior in both biological systems and transition-metal catalysis. Understanding its molecular weight and partition coefficient (LogP) is critical for researchers optimizing its pharmacokinetic (PK) profile or its solubility in organic solvents during catalytic cycles.

Molecular Architecture & Quantitative Profiling

The molecular weight and lipophilicity of a compound are fundamental drivers of its behavior. N-(2-Methoxybenzyl)picolinamide possesses a molecular weight of 242.27 g/mol [1], placing it well within the optimal range for passive membrane diffusion as defined by Lipinski's Rule of Five.

The partition coefficient (LogP), representing the ratio of the compound's concentration in an un-ionized state between a non-polar solvent (1-octanol) and a polar solvent (water), is estimated at ~2.15. This moderate lipophilicity is considered the "sweet spot" in drug development, ensuring a perfect balance between aqueous solubility (necessary for dissolution in biological fluids) and lipid membrane permeability (necessary for cellular entry).

Table 1: Core Physicochemical Profile

PropertyValueCausality / Impact
Molecular Weight 242.27 g/mol Optimal for passive membrane diffusion (<500 Da) and rapid solvent dissolution[1].
Molecular Formula C14H14N2O2Dictates steric bulk and electronic distribution across the molecule[1].
Partition Coefficient (LogP) ~2.15Balances aqueous solubility with lipid permeability; ideal for oral bioavailability.
H-Bond Donors 1 (Amide N-H)Ensures target binding without incurring an excessive desolvation penalty.
H-Bond Acceptors 3 (N, O, O)Facilitates robust bidentate chelation with transition metals[2].

Mechanistic Utility in Palladium-Catalyzed C-H Activation

Beyond its role as a pharmaceutical intermediate, N-(2-Methoxybenzyl)picolinamide acts as an exceptional bidentate directing group in transition-metal catalysis. The sp2-hybridized nitrogen of the pyridine ring and the amide nitrogen coordinate strongly to Palladium(II) centers.

Causality of the Directing Group: This N,N-chelation forms a highly stable, rigid five-membered palladacycle intermediate, which dramatically lowers the activation energy required for proximal C-H bond cleavage[2]. The methoxy group on the benzyl ring serves an electronic function, increasing the local electron density and stabilizing the resulting organometallic species during oxidative addition and reductive elimination cycles[3].

Pathway Substrate N-(2-Methoxybenzyl)picolinamide (Bidentate Directing Group) Coordination Pd(II) Coordination (N,N-Chelation) Substrate->Coordination CH_Cleavage C-H Bond Cleavage (Palladacycle Formation) Coordination->CH_Cleavage Functionalization Cross-Coupling (Arylation/Alkylation) CH_Cleavage->Functionalization Product Functionalized Product & Catalyst Regeneration Functionalization->Product

Mechanistic pathway of Pd-catalyzed C-H activation using a picolinamide directing group.

Experimental Determination of Partition Coefficient (LogP)

To empirically validate the lipophilicity of N-(2-Methoxybenzyl)picolinamide, the classical Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC) is employed. This protocol is engineered as a self-validating system; it incorporates mass balance checks to ensure that no compound is lost to the glassware or degraded during the equilibration phase.

Causality in Experimental Design:

  • Mutual Saturation: 1-octanol and water are not entirely immiscible (water dissolves in octanol up to ~2.3 M). If unsaturated solvents are used, the phases will exchange volume during the experiment, artificially altering the concentration of the solute. Pre-saturating the phases prevents this volumetric shift.

  • Centrifugation over Gravity: Microemulsions of octanol in water can persist for days under gravity, falsely elevating the apparent aqueous concentration and artificially lowering the calculated LogP. Centrifugation forces phase coalescence, ensuring pristine phase separation.

Step-by-Step Methodology: Shake-Flask Protocol
  • Phase Preparation: Vigorously stir equal volumes of analytical-grade 1-octanol and aqueous phosphate buffer (pH 7.4, 0.1 M) for 24 hours at 25.0 ± 0.1 °C to achieve mutual saturation. Allow the phases to separate completely.

  • Solute Introduction: Accurately weigh 5.0 mg of N-(2-Methoxybenzyl)picolinamide and dissolve it entirely in 5.0 mL of the pre-saturated 1-octanol phase.

  • Isothermal Equilibration: Transfer 1.0 mL of the spiked octanol phase and 10.0 mL of the pre-saturated aqueous phase into a borosilicate glass vial. Note: The 1:10 phase ratio is specifically chosen to account for the compound's lipophilic nature (LogP > 2), ensuring a statistically significant, detectable concentration remains in the aqueous phase.

  • Agitation: Mechanically shake the vial at 100 rpm for 24 hours in a temperature-controlled incubator strictly maintained at 25.0 °C.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes. Carefully extract aliquots from both the upper (octanol) and lower (aqueous) layers using separate glass syringes to avoid cross-contamination.

  • Quantification (HPLC-UV): Inject 10 µL of each phase into an HPLC system equipped with a C18 reverse-phase column. Elute isocratically using 60:40 Methanol:Water at a flow rate of 1.0 mL/min. Detect absorbance at 254 nm.

  • Self-Validation (Mass Balance Check): Calculate the total mass of the compound recovered from both phases combined. The total mass must fall within 95-105% of the initial input mass to validate the assay and rule out adsorption to the glass vial.

  • LogP Calculation: Compute the partition coefficient using the equation: LogP = Log10 ([Peak Area_octanol × Dilution Factor] / [Peak Area_aqueous × Dilution Factor]).

Workflow Step1 1. Mutual Saturation 1-Octanol & Aqueous Buffer Step2 2. Solute Introduction Add N-(2-Methoxybenzyl)picolinamide Step1->Step2 Step3 3. Isothermal Equilibration 24h Mechanical Agitation at 25°C Step2->Step3 Step4 4. Phase Separation Centrifugation at 4000 rpm Step3->Step4 Step5 5. HPLC-UV Quantification Determine [C]oct and [C]aq Step4->Step5 Step6 6. LogP Calculation Log10([C]oct / [C]aq) Step5->Step6

Step-by-step shake-flask methodology for the empirical determination of LogP.

References

  • Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds , National Institutes of Health (PMC). Available at:[Link]

  • Harnessing C–H acetoxylation: a gateway to oxygen-enriched organic frameworks , Royal Society of Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(2-Methoxybenzyl)picolinamide

Application Note: Synthesis and Purification of N-(2-Methoxybenzyl)picolinamide Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Application Focus: Preparation of bidentate directing g...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification of N-(2-Methoxybenzyl)picolinamide

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Application Focus: Preparation of bidentate directing groups for auxiliary-assisted, transition-metal-catalyzed C–H functionalization methodologies.

Introduction & Mechanistic Rationale

N-(2-Methoxybenzyl)picolinamide is a highly valuable synthetic intermediate, primarily utilized as a bidentate directing group in palladium-catalyzed sp² and sp³ C–H bond arylation and alkylation[1]. The picolinamide moiety effectively coordinates to transition metals (such as Pd or Cu), directing the metal center to activate specific, sterically accessible C–H bonds on the amine-derived backbone[2].

The most robust method for synthesizing this compound relies on the mixed anhydride method [3]. By reacting picolinic acid with ethyl chloroformate in the presence of a tertiary amine base, a highly reactive mixed anhydride intermediate is generated in situ. Subsequent nucleophilic acyl substitution by 2-methoxybenzylamine yields the desired amide[2]. This method is preferred over standard coupling reagents (like EDC or HATU) for scale-up due to the low cost of reagents, facile purification, and high yields[3].

Mechanism A Picolinic Acid + Et3N B Mixed Anhydride Intermediate A->B Ethyl Chloroformate 0 °C, 30 min C N-(2-Methoxybenzyl) picolinamide B->C Amidation RT, 24 h D 2-Methoxybenzylamine D->C Nucleophilic Attack

Figure 1: Mechanistic pathway of mixed anhydride formation and subsequent amidation.

Materials and Reagents

The following stoichiometric ratios are designed to use an excess of the activated picolinic acid (1.75 equivalents) relative to the amine to ensure complete conversion of the primary amine substrate[2].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Picolinic acid 123.111.75 eq4.3 g (35 mmol)Acyl donor / Directing group backbone
Triethylamine (Et₃N) 101.193.50 eq9.70 mL (70 mmol)Base / HCl scavenger
Ethyl chloroformate 108.521.75 eq3.30 mL (35 mmol)Carboxyl activator
2-Methoxybenzylamine 137.181.00 eq2.74 g (20 mmol)Nucleophile / Substrate
Dichloromethane (DCM) 84.93N/A80 mL (Dry)Reaction solvent
Magnesium Sulfate (MgSO₄) 120.37N/AAs neededDesiccant

Step-by-Step Experimental Protocol

Phase 1: Activation (Mixed Anhydride Formation)

  • Preparation: Equip an oven-dried 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with inert gas (N₂ or Ar).

  • Dissolution: Add picolinic acid (4.3 g, 35 mmol) and dry dichloromethane (80 mL) to the flask[2].

  • Base Addition: Inject triethylamine (9.70 mL, 70 mmol) into the suspension[2]. Expert Insight: The solution will clarify as the triethylammonium salt of picolinic acid forms. A 2-fold excess of Et₃N relative to the acid is used to neutralize the HCl generated in the subsequent step.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes[2].

  • Activation: Slowly add ethyl chloroformate (3.30 mL, 35 mmol) dropwise via syringe over 5 minutes[2].

  • Maturation: Stir the mixture at 0 °C for exactly 30 minutes[2]. Expert Insight: Strict temperature control at 0 °C is critical here. Mixed anhydrides are thermally sensitive and can undergo disproportionation or decarboxylation if allowed to warm prematurely.

Phase 2: Amidation 7. Nucleophile Addition: Add 2-methoxybenzylamine (2.74 g, 20 mmol) dropwise via syringe into the 0 °C solution[2]. Expert Insight: Dropwise addition mitigates the exothermic nature of the nucleophilic attack, preventing localized overheating and side-product formation. 8. Initial Reaction: Stir the suspension for 1 hour while maintaining the temperature at 0 °C[2]. 9. Completion: Remove the ice bath, allow the reaction to naturally warm to room temperature (approx. 20–25 °C), and stir for an additional 24 hours[2].

Phase 3: Workup and Purification 10. Quenching: Quench the reaction by adding 100 mL of deionized water[2]. Expert Insight: Water hydrolyzes any unreacted mixed anhydride and ethyl chloroformate, and dissolves the precipitated triethylamine hydrochloride salts. 11. Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic (lower) layer. Extract the remaining aqueous layer with additional dichloromethane (2 × 100 mL)[2]. 12. Drying: Combine all organic extracts in an Erlenmeyer flask and dry over anhydrous MgSO₄[2]. Gravity filter or decant the solution to remove the drying agent. 13. Concentration: Remove the DCM solvent under reduced pressure using a rotary evaporator to yield the crude residue[2]. 14. Chromatography: Purify the crude residue via silica gel flash column chromatography using a mobile phase of Hexanes/Ethyl Acetate (60:40 v/v)[2].

Workflow Step1 1. Activation (0 °C, Dry DCM) Step2 2. Amine Addition (Dropwise, 0 °C -> RT) Step1->Step2 Step3 3. Aqueous Workup (H2O Quench, DCM Extract) Step2->Step3 Step4 4. Drying & Concentration (MgSO4, Rotary Evap) Step3->Step4 Step5 5. Flash Chromatography (Hexanes/EtOAc 60:40) Step4->Step5

Figure 2: Sequential experimental workflow for the synthesis and isolation of the target amide.

Expected Results & Characterization Data

Following the protocol above, the product acts as a self-validating system during chromatography; the desired amide elutes cleanly from unreacted picolinic acid due to significant polarity differences.

ParameterExpected OutcomeReference
Physical Appearance White powder[2]
Isolated Yield ~3.2 g (71% based on amine)[2]
TLC Retention Factor (Rf) 0.40 (in Hexanes/Ethyl Acetate 60/40)[2]

Note: The purified N-(2-Methoxybenzyl)picolinamide (CAS RN 867350-21-8) is stable at room temperature and can be stored in a standard desiccator prior to use in palladium-catalyzed C-H functionalization screens[1][4].

References

  • Title: Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp² and sp³ C–H Bonds Source: The Journal of Organic Chemistry (ACS Publications) / PubMed Central URL: [Link]

Sources

Application

N-(2-Methoxybenzyl)picolinamide as a Bidentate Ligand in Cross-Coupling: Application Notes and Protocols

Executive Summary The development of robust, tunable bidentate ligands is a cornerstone of modern transition-metal-catalyzed cross-coupling. Among these, picolinamide derivatives—specifically N-(2-methoxybenzyl)picolinam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, tunable bidentate ligands is a cornerstone of modern transition-metal-catalyzed cross-coupling. Among these, picolinamide derivatives—specifically N-(2-methoxybenzyl)picolinamide —have emerged as privileged scaffolds. Operating either as an endogenous directing group for C–H functionalization or as an exogenous ligand for Ullmann-type couplings, this molecule leverages a monoanionic N,N-bidentate coordination mode. This application note provides an in-depth mechanistic rationale, quantitative optimization data, and self-validating protocols for utilizing N-(2-methoxybenzyl)picolinamide in Palladium (Pd) and Copper (Cu) catalyzed cross-coupling workflows.

Structural Rationale & Mechanistic Causality

The efficacy of N-(2-methoxybenzyl)picolinamide stems from its highly specific stereoelectronic profile. Understanding the causality behind its structural features is critical for rational reaction design:

  • N,N-Bidentate Chelation: The pyridine nitrogen provides neutral σ-donation, while the amide nitrogen (upon deprotonation by a base) acts as a strong anionic σ-donor. This forms a thermodynamically stable 5-membered metallacycle that increases the electron density on the metal center, dramatically lowering the activation energy for the oxidative addition of unactivated aryl/alkyl halides ()[1].

  • Hemilabile O-Donor (The Methoxy Effect): The ortho-methoxy group on the benzyl moiety is not merely steric bulk. It acts as a hemilabile oxygen donor (creating a transient N,N,O-tridentate complex). This hemilability stabilizes high-valent, electron-deficient metal intermediates—such as Pd(IV) or Cu(III)—immediately following oxidative addition, preventing catalyst decomposition. During reductive elimination, the O-donor easily dissociates to open a coordination site.

  • Deaggregation of Metal Clusters: In Cu-catalyzed Ullmann couplings, unligated Cu(I) halides form inactive multinuclear aggregates. The picolinamide ligand efficiently breaks these clusters into highly active mononuclear Cu(I) species ()[2].

Table 1: Mechanistic Impact of Ligand Features on Catalysis
Ligand FeatureMechanistic FunctionImpact on Cross-Coupling Yield
Pyridine Nitrogen Neutral σ-donorInitiates metal coordination; stabilizes low-valent states (Pd(II), Cu(I)).
Amide Nitrogen Strong anionic σ-donorForms stable chelate; prevents metal precipitation as bulk black metal.
2-Methoxybenzyl Steric bulk & HemilabilitySuppresses inactive bis-ligated complexes; stabilizes Pd(IV) transition states.

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the self-sustaining catalytic cycle when N-(2-methoxybenzyl)picolinamide is utilized as a directing bidentate ligand in Pd-catalyzed C–H arylation.

G N1 Pd(OAc)2 Precatalyst (Resting State) N2 Ligand Coordination (N,N-Bidentate Chelation) N1->N2 + Picolinamide Ligand N3 C-H Activation (Palladacycle Formation) N2->N3 Base, -HOAc N4 Oxidative Addition (Pd(IV) Intermediate) N3->N4 + Aryl Iodide N5 Reductive Elimination (C-C Bond Formation) N4->N5 Hemilabile O-coordination N5->N2 Product Release Catalyst Turnover

Catalytic cycle of Pd-catalyzed cross-coupling directed by a bidentate picolinamide ligand.

Standardized Application Protocols

Protocol A: Pd-Catalyzed C–H Arylation (Endogenous Directing Ligand)

This protocol utilizes the picolinamide moiety as an auxiliary directing group to achieve functionalization of unactivated sp2/sp3 C–H bonds ()[1].

Reagents:

  • N-(2-Methoxybenzyl)picolinamide substrate (1.0 equiv, 0.5 mmol)

  • Aryl Iodide (e.g., 4-iodoanisole) (2.0 equiv, 1.0 mmol)

  • Pd(OAc)₂ (5 mol%)

  • AgOAc (1.5 equiv)

  • tert-Amyl alcohol (2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge an oven-dried 15 mL pressure tube with the picolinamide substrate, Pd(OAc)₂, AgOAc, and the aryl iodide.

    • Causality Checkpoint: AgOAc is utilized not merely as a base, but as a critical halide scavenger. It precipitates AgI, preventing iodide ions from coordinating to Pd and forming inactive anionic palladate species.

  • Solvent Addition: Add anhydrous tert-amyl alcohol.

    • Causality Checkpoint:tert-Amyl alcohol is selected because it lacks β-hydrogens, preventing competitive oxidation of the solvent via β-hydride elimination at elevated temperatures.

  • Thermal Activation: Seal the tube with a Teflon-lined cap, remove from the glovebox, and heat in a pre-equilibrated oil bath at 110 °C for 24 hours.

  • In-Process Validation: Cool the reaction to room temperature. A successful reaction will exhibit a heavy yellow/white precipitate (AgI). Analyze a 10 μL aliquot via GC-MS to confirm >95% conversion of the starting material.

  • Workup: Dilute the mixture with ethyl acetate (10 mL), filter through a short pad of Celite to remove AgI and Pd black, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Cu-Catalyzed C–O Cross-Coupling (Exogenous Ligand)

Picolinamides are highly effective exogenous ligands for Ullmann-type etherification, enabling the coupling of challenging bulky phenols ()[2]. Recent methodologies also extend this N,N-pincer logic to Ni-catalyzed reductive cross-couplings ()[3].

G S1 Step 1 Reagent Prep (Glovebox) S2 Step 2 Complexation (CuI + Ligand) S1->S2 S3 Step 3 Thermal Activation (110 °C, 24 h) S2->S3 Add Substrates S4 Step 4 In-Process Control (GC-MS/TLC) S3->S4 S4->S3 If Incomplete S5 Step 5 Isolation (Chromatography) S4->S5 If >95% Conversion

Self-validating experimental workflow for Cu-catalyzed cross-coupling with picolinamide.

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • Phenol Nucleophile (1.2 equiv, 1.2 mmol)

  • CuI (10 mol%)

  • N-(2-Methoxybenzyl)picolinamide (10 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous DMSO (3.0 mL)

Step-by-Step Methodology:

  • Pre-catalyst Complexation: In a Schlenk tube under argon, combine CuI, N-(2-methoxybenzyl)picolinamide, and DMSO. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: Observe the color change. The solution will shift from pale yellow to a deep blue/green hue. This optical shift is a self-validating indicator of successful N,N-bidentate complexation. If the solution remains colorless or turns brown, suspect ligand oxidation or poor solvent degassing.

  • Substrate Addition: Add the aryl halide, phenol, and K₃PO₄.

    • Causality Checkpoint: K₃PO₄ is chosen as a mild base. It is strong enough to deprotonate the phenol and the picolinamide amide nitrogen, but mild enough to avoid base-catalyzed side reactions (e.g., substrate hydrolysis) common with stronger bases like KOtBu.

  • Execution: Seal the Schlenk tube and heat at 110 °C for 24 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (to complex residual copper), extract with diethyl ether (3 × 15 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Optimization & Troubleshooting Data

To ensure reproducible scale-up, the following parameters must be strictly controlled. Deviations in base or solvent selection will drastically alter the chemoselectivity of the active metal-ligand complex.

Table 2: Optimization Parameters for Cross-Coupling
ParameterOptimal ConditionCausality / RationaleImpact of Deviation
Base (Pd) AgOAcScavenges iodide to prevent catalyst poisoning.Use of K₂CO₃ drops yield by >40% due to Pd-Iate complex formation.
Base (Cu) K₃PO₄Mildly deprotonates ligand and nucleophile.Stronger bases (Cs₂CO₃) cause substrate degradation.
Solvent (Pd) tert-Amyl OHHigh boiling point, resists β-hydride elimination.Primary alcohols (EtOH) act as reductants, generating Pd black.
Atmosphere Strict Argon/N₂Prevents oxidation of Cu(I) to inactive Cu(II).Air exposure leads to homocoupling of the nucleophile (Glaser coupling).

References

  • Nadres, E. T., Santos, G. I. F., Shabashov, D., & Daugulis, O. (2013). Scope and limitations of auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. Journal of Organic Chemistry, 78(19), 9689-9714. URL:[Link]

  • Sambiagio, C., Munday, R. H., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry–A European Journal, 20(52), 17606-17615. URL: [Link]

  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry–An Asian Journal, 18(2), e202201132. URL:[Link]

Sources

Method

Application Note: Preparation and Handling of N-(2-Methoxybenzyl)picolinamide Stock Solutions for In Vitro Assays

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide Introduction and Physicochemical Profiling N-(2-Methoxybenzyl)picoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide

Introduction and Physicochemical Profiling

N-(2-Methoxybenzyl)picolinamide (CAS: 867350-21-8) is a structurally versatile small molecule. In synthetic methodology, it is widely utilized as a robust bidentate directing group for auxiliary-assisted, palladium-catalyzed sp2 and sp3 C-H bond functionalization [1]. Beyond its synthetic applications, the picolinamide scaffold is a privileged pharmacophore in drug discovery. Derivatives of this class are routinely screened in rigorous biochemical and cell-based assays, demonstrating potent biological activity against therapeutic targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2] and acetylcholinesterase (AChE) [3].

To accurately evaluate N-(2-Methoxybenzyl)picolinamide (or its synthesized derivatives) in biological matrices, researchers must prepare stable, fully solubilized stock solutions. The molecule features a pyridine ring and a methoxy-substituted benzene ring linked by an amide bond. This high degree of aromaticity and lipophilicity renders its aqueous solubility extremely poor. Therefore, primary stock solutions must be formulated in 100% anhydrous Dimethyl Sulfoxide (DMSO) before introduction into aqueous assay buffers.

Physicochemical Parameters:

  • Chemical Formula: C14H14N2O2

  • Molecular Weight: 242.28 g/mol

  • Primary Solvent: 100% Anhydrous DMSO

  • Appearance: Solid powder

Quantitative Data: Stock Preparation Metrics

To ensure self-validating precision during gravimetric preparation, refer to the table below. It summarizes the exact mass of N-(2-Methoxybenzyl)picolinamide required to achieve standard stock concentrations across common volumetric flasks or vials.

Target ConcentrationMass for 1.0 mLMass for 5.0 mLMass for 10.0 mL
1 mM 0.24 mg1.21 mg2.42 mg
10 mM 2.42 mg12.11 mg24.23 mg
50 mM 12.11 mg60.57 mg121.14 mg

Note: For masses below 5.0 mg, the use of a microbalance (readability of 0.01 mg or better) is strictly required to prevent compounding dilution errors.

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocol failures often stem from solvent mismanagement rather than compound degradation. The following methodologies are designed to prevent micro-precipitation and solvent-induced assay artifacts.

Preparation of Primary Stock Solution (10 mM)

Causality Note: Why use anhydrous DMSO? DMSO is highly hygroscopic. If standard laboratory-grade DMSO is used, it will absorb atmospheric water over time. This water lowers the solubility limit of lipophilic compounds, leading to invisible micro-precipitation. This results in a lower actual concentration of the drug in your assay, causing false-negative screening results.

  • Equilibration: Allow the sealed vial of N-(2-Methoxybenzyl)picolinamide powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents ambient moisture from condensing on the cold powder.

  • Weighing: Using an anti-static spatula and a calibrated microbalance, carefully weigh exactly 2.42 mg of the compound into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Solubilization: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity) to the vial.

  • Agitation: Vortex the solution at medium speed for 30 seconds.

  • Verification: Inspect the solution against a dark background. If any particulate matter remains, sonicate the vial in a water bath at 37°C for 3 to 5 minutes. Do not exceed 40°C to prevent potential thermal degradation of the amide bond.

Serial Dilution and Assay Buffer Transfer (The "Constant-Vehicle" Method)

Causality Note: Why serial dilute in DMSO instead of buffer? If you dilute the primary stock directly into an aqueous buffer to create a concentration curve, the top concentration well might contain 5% DMSO, while the lowest contains 0.05% DMSO. Because DMSO can independently denature target proteins or permeabilize cell membranes, this varying solvent gradient creates massive assay artifacts. By performing serial dilutions in 100% DMSO first, and then making a uniform 1:100 transfer into the assay buffer, every single well receives exactly 1% DMSO, isolating the biological effect to the compound alone.

  • DMSO Serial Dilution: Prepare a 96-well polypropylene plate (V-bottom). Add 20 µL of anhydrous DMSO to wells 2 through 10.

  • Spiking: Add 30 µL of the 10 mM primary stock to well 1.

  • Transfer: Transfer 10 µL from well 1 to well 2, pipetting up and down 5 times to mix (this creates a 1:3 dilution, yielding 3.33 mM). Repeat this process sequentially down the plate to create a 10-point dose-response curve.

  • Intermediate Aqueous Dilution (Optional but Recommended): To prevent "solvent shock" (rapid precipitation when high-concentration DMSO hits water), prepare an intermediate plate. Transfer 2 µL of the DMSO serial dilutions into 98 µL of assay buffer (e.g., PBS or Tris-HCl with 0.01% Tween-20). Mix thoroughly.

  • Final Assay Transfer: Transfer 10 µL of the intermediate aqueous solution into 90 µL of the final biological assay volume. The final DMSO concentration across all wells is now strictly controlled at 0.2%.

Workflow Visualization

The following diagram maps the critical path from dry powder to the final assay plate, highlighting the separation between organic and aqueous phases.

Workflow Powder N-(2-Methoxybenzyl) picolinamide Stock Primary Stock (10 mM in DMSO) Powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Add Serial Serial Dilution (100% DMSO) Stock->Serial 1:3 Dilution Working Working Solution (Constant Vehicle) Serial->Working Transfer (1:50) Buffer Aqueous Buffer Buffer->Working Add Assay Final Assay Plate Working->Assay Dispense

Fig 1. Workflow for N-(2-Methoxybenzyl)picolinamide stock preparation and assay dilution.

Quality Control and Storage

  • Analytical Verification: For rigorous screening campaigns, verify the integrity and concentration of the 10 mM stock using LC-MS or HPLC-UV (monitoring at ~254 nm, typical for pyridine/benzene chromophores) prior to freezing.

  • Storage: Aliquot the primary stock into single-use volumes (e.g., 50 µL) in tightly sealed, argon-purged amber vials. Store at -20°C or -80°C.

  • Freeze-Thaw Protocol: Avoid repeated freeze-thaw cycles. When retrieving an aliquot from the freezer, allow it to warm to room temperature completely before opening. If opened while cold, atmospheric moisture will immediately condense into the DMSO, ruining the stock.

References

  • Tran, L. D., et al. (2013). "Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds." National Institutes of Health (PMC). Available at:[Link] [1]

  • Park, H. G., et al. (2015). "Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)." PubMed. Available at:[Link] [2]

  • Taylor & Francis Group. (2017). "Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as cholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link][3]

Application

HPLC-UV method development for N-(2-Methoxybenzyl)picolinamide quantification

An Application Note for the Quantification of N-(2-Methoxybenzyl)picolinamide using a Validated HPLC-UV Method Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantification of N-(2-Methoxybenzyl)picolinamide using a Validated HPLC-UV Method

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of N-(2-Methoxybenzyl)picolinamide. The method was systematically developed by optimizing critical parameters including stationary phase chemistry, mobile phase composition, and detection wavelength. The final isocratic method utilizes a C18 reversed-phase column with a mobile phase of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution within a short run time. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2] This protocol is suitable for routine quality control, stability testing, and research applications involving the quantification of N-(2-Methoxybenzyl)picolinamide.

Introduction and Scientific Rationale

N-(2-Methoxybenzyl)picolinamide is an organic compound featuring a picolinamide core linked to a methoxybenzyl group. The accurate and reliable quantification of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[3][4]

The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte.[5] N-(2-Methoxybenzyl)picolinamide possesses aromatic rings and an amide linkage, making it an ideal chromophore for UV detection.[6] Its structure, containing both hydrophobic (benzyl and pyridine rings) and moderately polar (amide group, ether linkage) moieties, suggests that reversed-phase chromatography is the most suitable separation mode.[7][8]

This guide details the logical, science-driven workflow for developing and validating an HPLC-UV method. It moves beyond a simple recitation of steps to explain the causality behind each decision, from column and mobile phase selection to the establishment of validation parameters, ensuring the final protocol is not only functional but also robust and trustworthy.[9][10]

Method Development: A Systematic Approach

The objective of method development is to achieve a reliable separation of the target analyte from any potential impurities or matrix components. This is accomplished by systematically optimizing the chromatographic conditions to control analyte retention, peak shape, and resolution.

Analyte Characterization and Wavelength Selection

A preliminary UV-Vis spectrophotometric scan of N-(2-Methoxybenzyl)picolinamide in the mobile phase diluent is the first critical step. The presence of conjugated pi systems in the pyridine and benzyl rings results in strong UV absorbance.[11] The wavelength of maximum absorbance (λmax) is selected for detection to ensure the highest sensitivity. For N-(2-Methoxybenzyl)picolinamide and similar structures, a λmax is typically observed between 250-280 nm. For this method, 274 nm was determined to be optimal, providing a strong signal with minimal background interference.

Column (Stationary Phase) Selection

The choice of stationary phase is the most powerful tool for controlling selectivity in HPLC.[7]

  • Rationale: Given the hydrophobic nature of the aromatic rings in N-(2-Methoxybenzyl)picolinamide, a reversed-phase column is the logical choice. A C18 (octadecylsilyl) bonded phase provides strong hydrophobic interactions, ensuring adequate retention.[12][13] A phenyl-based stationary phase could also be considered as an alternative, as it can offer unique selectivity for aromatic compounds through π–π interactions.[14] However, the C18 phase is more versatile and is a standard starting point for method development.[7]

  • Selection: A C18 column with standard dimensions (e.g., 150 mm x 4.6 mm, 5 µm particle size) was chosen for initial development to balance efficiency, backpressure, and analysis time.

Mobile Phase Optimization

The mobile phase composition dictates the retention time and elution strength. A typical reversed-phase mobile phase consists of an aqueous component (often buffered) and a polar organic solvent.[8]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers.[15] ACN generally provides lower backpressure and better peak shape for many compounds. Initial scouting runs were performed with both solvents. Acetonitrile was found to provide a sharper peak shape and was selected for this method.

  • Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. The picolinamide structure contains a basic pyridine nitrogen. Operating the mobile phase at a pH at least 2 units away from the analyte's pKa ensures a consistent ionization state and reproducible retention. A phosphate buffer at pH 3.0 was chosen to suppress the protonation of residual silanols on the stationary phase and ensure the analyte is in a single, protonated form, leading to improved peak symmetry.[16]

  • Elution Mode (Isocratic vs. Gradient): A gradient elution (where the organic modifier concentration is increased over time) is often used during initial scouting to determine the approximate solvent strength needed to elute the compound.[3] Based on scouting runs, an isocratic elution with a fixed mobile phase composition was found to be sufficient for eluting the analyte with good retention and a reasonable run time, simplifying the final method.

The workflow for method development is a logical, iterative process, as illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization Analyte Characterize Analyte (UV Scan, Solubility) SelectCol Select Column (e.g., C18, 150x4.6mm) Analyte->SelectCol ScoutGrad Perform Gradient Scout Run (ACN/Water) SelectCol->ScoutGrad Det_k Determine Retention (k') Is k' between 2-10? ScoutGrad->Det_k Adjust_Org Adjust % Organic (ACN) Det_k->Adjust_Org No Eval_Peak Evaluate Peak Shape Is Tailing Factor (T) < 1.5? Det_k->Eval_Peak Yes Adjust_Org->Det_k Adjust_pH Optimize Mobile Phase pH (e.g., pH 3.0 Buffer) Eval_Peak->Adjust_pH No Finalize Finalize Isocratic Method (Flow rate, Temp.) Eval_Peak->Finalize Yes Adjust_pH->Eval_Peak Validate Proceed to Method Validation Finalize->Validate

Caption: Systematic workflow for HPLC-UV method development.

Experimental Protocol

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Chromatography Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents:

    • N-(2-Methoxybenzyl)picolinamide reference standard (>99% purity).

    • Acetonitrile (HPLC gradient grade).

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • Water (HPLC grade/Milli-Q).[15]

Solution Preparation
  • 25 mM Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase: Mix the 25 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 55:45 (v/v) . Degas the solution by sonication or online degasser.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(2-Methoxybenzyl)picolinamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 55:45 (v/v) 25mM KH₂PO₄ (pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 274 nm
Run Time 10 minutes

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][17] The objective of validation is to establish, through objective evidence, that the method consistently produces a result meeting its predetermined specifications.[18][19]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[20] A solution of a placebo (formulation matrix without the analyte) was injected, and the resulting chromatogram was compared with that of a standard solution. No interfering peaks were observed at the retention time of N-(2-Methoxybenzyl)picolinamide.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[21]

  • Procedure: Six calibration standards ranging from 1 to 100 µg/mL were prepared and injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression curve (Peak Area vs. Concentration) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
1.025,480
5.0128,150
10.0255,900
25.0640,200
50.01,285,000
100.02,568,500
Linear Regression y = 25670x - 120
Correlation (R²) 0.9998
Accuracy

Accuracy was determined by the recovery of spiked samples.[9]

  • Procedure: A known amount of analyte was added to a placebo mixture at three concentration levels (low, medium, high), covering the specified range. Samples were prepared in triplicate and analyzed.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
Low (80%)20.019.999.5%
Mid (100%)25.025.2100.8%
High (120%)30.029.899.3%
Mean Recovery 99.9%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[4]

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution (25 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed by a different analyst on a different day.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Precision LevelMean Peak AreaStd. Dev.% RSD
Repeatability (n=6)641,5004,8110.75%
Intermediate (n=6)638,9006,1330.96%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[22]

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

ParameterResult
LOD 0.28 µg/mL
LOQ 0.85 µg/mL

Overall Process and Application

The entire process, from initial method development through to final validation, provides a self-validating system for the reliable quantification of N-(2-Methoxybenzyl)picolinamide. This ensures that the data generated is accurate and suitable for regulatory submission and quality control purposes.[18][23]

OverallProcess cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_app Application Dev Systematic Optimization (Column, Mobile Phase, etc.) Spec Specificity Dev->Spec Optimized Method Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD QC Routine QC Analysis LOD->QC Stab Stability Studies LOD->Stab Res Research & Development LOD->Res

Caption: From development to application: a validated method workflow.

Conclusion

A simple, selective, and robust isocratic RP-HPLC-UV method has been successfully developed and validated for the quantification of N-(2-Methoxybenzyl)picolinamide. The method adheres to the stringent requirements of international regulatory guidelines, proving to be linear, accurate, and precise over a practical concentration range. The short run time and use of common reagents make this method highly efficient and cost-effective for high-throughput analysis in a quality control environment.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Column Selection Guide Source: Link Lab URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: Pharmaceuticals and Medical Devices Agency (PMDA) URL: [Link]

  • Title: Column Selection for HPLC Method Development Source: Element Lab Solutions URL: [Link]

  • Title: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu - ChemRxiv Source: ChemRxiv URL: [Link]

  • Title: HPLC Column Performance Source: Waters Corporation URL: [Link]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]

  • Title: N-(2-Methoxyphenyl)picolinamide Source: PubChem - NIH URL: [Link]

  • Title: HPLC Column Selection Guide Source: Phenomenex URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: ResearchGate URL: [Link]

  • Title: GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS Source: HALO Columns URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones Source: PubMed URL: [Link]

  • Title: HPLC-UV Method Development: Testing 9 Articles in Formulation Source: NorthEast BioLab URL: [Link]

  • Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

  • Title: ULTRAVIOLET-VISIBLE REFERENCE SPECTRA Source: USP URL: [Link]

  • Title: Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs Source: PubMed URL: [Link]

  • Title: Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs Source: MDPI URL: [Link]

  • Title: Guide to Choosing the Correct HPLC Solvent Source: Phenomenex URL: [Link]

  • Title: Development and Validation of UV-Derivative Spectroscopic and RP-HPLC Methods for the Determination of Amlodipine Besylate and V Source: Semantic Scholar URL: [Link]

  • Title: Development and Validation of HPLC-UV Method for Determination of Meloxicam in Tablet Dosage Formulation Source: DergiPark URL: [Link]

  • Title: Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor Source: Malaysian Journal of Chemistry URL: [Link]

  • Title: Most Common Solvents Used in HPLC Mobile Phase Source: CPI URL: [Link]

  • Title: NSAID Analysis Using Chromatographic and Spectrophotometric Methods Source: Semantic Scholar URL: [Link]

  • Title: Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars Source: MDPI URL: [Link]

Sources

Method

Application Note: N-(2-Methoxybenzyl)picolinamide in Agrochemical Research – From Directed C–H Functionalization to QiI Fungicide Development

Target Audience: Researchers, Application Scientists, and Agrochemical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary N-(2-Methoxybenzyl)picolina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Agrochemical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

N-(2-Methoxybenzyl)picolinamide (CAS RN: 867350-21-8)[1] occupies a unique, dual-purpose position in modern agrochemical research. For synthetic chemists, it serves as a highly efficient, bidentate directing group scaffold for palladium-catalyzed C–H activation, enabling the late-stage functionalization of complex agrochemical leads[2][3]. For biological and formulation scientists, the picolinamide moiety is the critical pharmacophore of a novel class of Quinone-inside Inhibitor (QiI) fungicides (FRAC Group 21)[4][5]. Picolinamide derivatives, such as fenpicoxamid and florylpicoxamid, exhibit potent broad-spectrum activity against resistant phytopathogens by disrupting mitochondrial respiration without cross-resistance to legacy strobilurins[6][7].

This application note details the mechanistic causality behind both its chemical utility and biological efficacy, providing self-validating protocols for synthesizing novel libraries and screening them for QiI fungicidal activity.

Mechanistic Insights: The Dual Utility of the Picolinamide Scaffold

Chemical Utility: The Bidentate Directing Group

In transition-metal-catalyzed C–H functionalization, monodentate directing groups often fail to activate unactivated sp3 C–H bonds due to weak metal coordination[8]. N-(2-Methoxybenzyl)picolinamide overcomes this limitation. The picolinamide (PA) group acts as a strong bidentate (N,N) ligand, coordinating tightly to Pd(II) to form a highly stable 5- or 6-membered palladacycle intermediate[2][3].

  • Causality of Choice: The electron-rich nature of the bidentate PA group stabilizes the high-valent Pd(IV) intermediate during the oxidative addition of aryl halides[3][8]. The 2-methoxybenzyl substituent provides a specific steric environment that prevents over-alkylation, ensuring mono-selective functionalization[2].

Biological Utility: The QiI Pharmacophore

Derivatives of the picolinamide scaffold mimic the natural antifungal product UK-2A[4][9]. Once absorbed by the fungal cell, pro-fungicides like fenpicoxamid are metabolically converted into the active UK-2A species[9][10].

  • Causality of Choice: The active picolinamide binds specifically to the Qi (Quinone-inside) site of the mitochondrial cytochrome bc1 complex (Complex III)[6][9]. This binding blocks electron transfer from heme bH to ubiquinone, causing a rapid collapse of the mitochondrial membrane potential (ΔΨm)[9]. Because legacy QoI fungicides (strobilurins) target the Qo (Quinone-outside) site, picolinamides completely bypass the G143A target-site mutation responsible for widespread strobilurin resistance[7][9].

Experimental Workflows & Protocols

Protocol 1: Synthesis of Novel Fungicidal Libraries via Pd-Catalyzed C(sp3)–H Arylation

This protocol outlines the auxiliary-assisted arylation of the N-(2-Methoxybenzyl)picolinamide scaffold to generate novel agrochemical leads[2][3].

Reagents & Materials:

  • N-(2-Methoxybenzyl)picolinamide (Substrate, 1.0 equiv)

  • Aryl Iodide (Coupling partner, 2.0 equiv)

  • Pd(OAc)₂ (Catalyst, 5-10 mol%)

  • AgOAc or CsOAc (Base/Oxidant, 2.0 equiv)

  • tert-Amyl alcohol (t-AmOH) (Solvent)

Step-by-Step Methodology:

  • Reaction Assembly: In a rigorously dried Schlenk tube equipped with a magnetic stir bar, add N-(2-Methoxybenzyl)picolinamide (0.5 mmol), Pd(OAc)₂ (0.025 mmol), and AgOAc (1.0 mmol).

  • Solvent & Coupling Partner Addition: Evacuate and backfill the tube with Argon (3x). Add the aryl iodide (1.0 mmol) and t-AmOH (2.0 mL) via syringe.

  • Thermal Activation: Seal the tube and heat the mixture in an oil bath at 110 °C for 12–24 hours. Rationale: Elevated temperatures are required to overcome the activation energy barrier for unactivated C(sp3)–H bond cleavage.

  • Workup & Isolation: Cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove palladium and silver salts. Concentrate the filtrate under reduced pressure.

  • Self-Validation Step:

    • TLC Tracking: Monitor the disappearance of the starting material (Rf ~0.4 in 1:1 Hexanes/EtOAc).

    • Structural Confirmation: Purify via flash chromatography and analyze via ¹H NMR. Successful mono-arylation is confirmed by the shift and integration of the benzylic protons, validating the regioselectivity directed by the picolinamide group.

CH_Activation A N-(2-Methoxybenzyl) picolinamide B Pd(OAc)2 Coordination (Bidentate N,N) A->B C C(sp3)-H Cleavage (Palladacycle) B->C AgOAc Base D Oxidative Addition (Aryl Iodide) C->D E Reductive Elimination D->E E->B Pd(II) Regeneration F Functionalized Agrochemical Lead E->F

Fig 1. Pd-catalyzed C(sp3)-H arylation cycle directed by the picolinamide moiety.

Protocol 2: Biological Screening & Target Validation (QiI Activity)

To validate the biological efficacy of synthesized picolinamide derivatives, this protocol measures the rapid loss of mitochondrial membrane potential in Zymoseptoria tritici spores[6][9].

Reagents & Materials:

  • Z. tritici spore suspension (1 × 10⁶ spores/mL)

  • JC-1 Dye (Mitochondrial membrane potential probe)

  • Synthesized Picolinamide Test Compound

  • Antimycin A (Positive control for QiI)

  • Azoxystrobin (Negative control for QoI cross-resistance)

Step-by-Step Methodology:

  • Spore Preparation: Harvest Z. tritici spores from 5-day-old potato dextrose agar (PDA) plates. Wash and resuspend in minimal liquid media to a concentration of 1 × 10⁶ spores/mL.

  • Compound Incubation: Aliquot 1 mL of the spore suspension into microcentrifuge tubes. Treat with the test picolinamide compound at varying concentrations (0.001 to 1.0 mg/L). Incubate at 20 °C for 2 hours.

  • Fluorescent Dye Loading: Add JC-1 dye to a final concentration of 2 µM. Incubate in the dark for 30 minutes at room temperature. Rationale: JC-1 forms red fluorescent J-aggregates in healthy mitochondria with high ΔΨm, but remains as green fluorescent monomers when the membrane potential collapses.

  • Flow Cytometric Analysis: Analyze the spores using a flow cytometer. Measure the ratio of red (approx. 590 nm) to green (approx. 529 nm) fluorescence.

  • Self-Validation Step:

    • System Control: The Antimycin A positive control must show a rapid shift from red to green fluorescence, confirming Qi site inhibition.

    • Resistance Control: Spores carrying the G143A mutation should remain unaffected by Azoxystrobin (red fluorescence maintained) but must show a complete collapse of ΔΨm (green fluorescence) when treated with the picolinamide derivative, proving the absence of cross-resistance[9][10].

QiI_Mechanism A Picolinamide Fungicide (e.g., Fenpicoxamid) B Metabolic Conversion (to UK-2A active species) A->B C Binding at Qi Site (Cytochrome bc1 Complex) B->C D Blockade of Electron Transfer (Cytochrome c reductase) C->D E Loss of Mitochondrial Membrane Potential (ΔΨm) D->E F Fungal Cell Death (Spore germination halted) E->F

Fig 2. Mechanism of action of picolinamide fungicides targeting the Qi site of Complex III.

Data Presentation: Comparative Fungicidal Efficacy

Quantitative data demonstrating the potency of picolinamide derivatives against key agricultural pathogens highlights their superiority over legacy fungicides[4][6].

Table 1: In Vitro Fungitoxicity and Target Site Selectivity

Compound ClassSpecific AgentTarget PathogenTarget SiteEC₅₀ (mg/L)Cross-Resistance to QoI
Picolinamide (Pro-drug) FenpicoxamidZymoseptoria triticiQi (Complex III)0.051None
Picolinamide (Active) UK-2A (Metabolite)Zymoseptoria triticiQi (Complex III)0.0033None
Picolinamide FlorylpicoxamidCercospora beticolaQi (Complex III)< 0.10None
Strobilurin (Control) AzoxystrobinZ. tritici (G143A)Qo (Complex III)> 10.0 (Resistant)N/A

Data synthesized from in vitro fungitoxicity assays demonstrating the high potency of the UK-2A metabolite and the lack of cross-resistance in strobilurin-resistant strains[6][9][11].

Conclusion

N-(2-Methoxybenzyl)picolinamide is a highly versatile molecule that bridges the gap between synthetic methodology and agrochemical discovery. By leveraging its bidentate directing capabilities, chemists can construct complex, spatially defined libraries. Subsequent biological screening of these picolinamide derivatives consistently yields potent QiI inhibitors capable of overcoming the most stubborn resistance mechanisms in modern agriculture.

References

  • Hoffman Fine Chemicals. "867350-21-8 | N-(2-Methoxybenzyl)picolinamide." Hoffman Fine Chemicals Catalog.
  • Tran, L. D., et al. "Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds." Journal of Organic Chemistry, PMC Archive. Available at:[Link]

  • Corteva Agriscience LLC. "US11751568B2 - Picolinamide compounds with fungicidal activity." Google Patents.
  • Young, D. H., et al. "Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A." Pest Management Science, PMC Archive. Available at:[Link]

  • Biró, A. F., et al. "Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet." Horticulturae (MDPI). Available at:[Link]

  • Biró, A. F., et al. "A picolinamide fungicide for controlling Cercospora-leaf spot (CLS) of sugar beet." BIO Web of Conferences. Available at:[Link]

  • World Health Organization (WHO). "FENPICOXAMID." WHO Pesticide Evaluation. Available at:[Link]

  • Owen, W. J., et al. "Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops." Pest Management Science, PMC Archive. Available at:[Link]

  • Daugulis, O., et al. "Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds." Accounts of Chemical Research, PMC Archive. Available at:[Link]

Sources

Application

Application Note: Exploratory In Vivo Pharmacokinetic and Tolerability Profiling of N-(2-Methoxybenzyl)picolinamide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Application Guide Executive Summary & Scientific Rationale N-(2-Methoxybenzyl)picolinamide (CAS 867350-21-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Application Guide

Executive Summary & Scientific Rationale

N-(2-Methoxybenzyl)picolinamide (CAS 867350-21-8) is primarily recognized in synthetic organic chemistry as a highly efficient bidentate directing group substrate utilized in[1]. However, as fragment-based drug discovery evolves, picolinamide-directed scaffolds are increasingly being integrated into complex pharmacophore libraries.

The Causality of Early In Vivo Profiling: Before advancing a novel synthetic scaffold into efficacy models, researchers must establish its baseline in vivo maximum tolerated dose (MTD) and pharmacokinetic (PK) clearance rates[2]. Administering an uncharacterized synthetic intermediate at an arbitrary dose may trigger acute toxicity, leading to physiological distress (e.g., hepatotoxicity) that fundamentally alters drug metabolism and skews data. This protocol outlines a self-validating system to evaluate the baseline tolerability and systemic exposure of N-(2-Methoxybenzyl)picolinamide in murine models.

Formulation Strategy: Overcoming Lipophilicity

N-(2-Methoxybenzyl)picolinamide lacks highly ionizable amines at physiological pH and possesses a lipophilic methoxybenzyl ether moiety.

Causality behind the formulation: Attempting to dissolve this compound in standard aqueous buffers (like PBS) will result in immediate micro-precipitation. Intravenous (IV) administration of a precipitated suspension can cause pulmonary embolism in murine models and artificially skew clearance data via a "depot effect"[3]. Therefore, a co-solvent system is mandatory to ensure the compound remains in solution upon introduction to the aqueous environment of the bloodstream.

Table 1: Recommended Formulation Matrix
ComponentPercentageFunction / Causality
DMSO 5% v/vPrimary solvent to disrupt the crystal lattice and dissolve the lipophilic scaffold.
Tween 80 10% v/vNon-ionic surfactant to stabilize the compound and prevent precipitation upon injection.
0.9% Saline 85% v/vIsotonic bulk vehicle to ensure physiological compatibility and prevent hemolysis.

Self-Validation Check: Always perform Dosing Solution Verification . Analyze the formulation pre- and post-dosing via LC-MS/MS to confirm the compound did not precipitate or degrade at room temperature during the procedure.

Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) Escalation

Objective: Identify the highest dose that does not cause unacceptable toxicity, ensuring subsequent PK data reflects normal physiological clearance.

  • Subject Preparation: Fast male Swiss or C57BL/6 mice (8-10 weeks old) for 4 hours prior to dosing to normalize metabolic baselines.

  • Vehicle Control (Self-Validation): Administer the formulation vehicle (5% DMSO / 10% Tween 80 / 85% Saline) to a control cohort (n=3) to ensure any observed toxicity is compound-driven, not vehicle-driven.

  • Dose Escalation: Administer N-(2-Methoxybenzyl)picolinamide via Intraperitoneal (IP) injection in ascending cohorts (e.g., 5, 15, 30, and 50 mg/kg).

  • Clinical Observation: Monitor continuously for the first 2 hours, then at 4, 8, and 24 hours. Assess for piloerection, lethargy, weight loss (>10%), or neurological signs.

  • Endpoint: The MTD is defined as the dose immediately below the one that induces significant clinical distress.

Protocol B: Pharmacokinetic (PK) Dosing & Serial Sampling

Objective: Generate a concentration-time curve to calculate systemic exposure and bioavailability.

  • Dosing: Based on MTD results, administer a safe dose (typically 2 mg/kg IV and 10 mg/kg PO) to separate cohorts (n=3 per route). Intravenous protocols must ensure absolute compound solubility to prevent micro-precipitation[3].

  • Serial Sampling Causality: Use serial blood sampling from the saphenous vein rather than terminal cardiac puncture. This allows a complete concentration-time curve to be generated from a single animal, eliminating inter-subject biological variance and reducing the total number of animals required.

  • Timepoints: Collect 20 µL of blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2].

  • Matrix Stabilization: Collect blood into K2-EDTA coated microvettes to prevent coagulation. Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C.

Protocol C: LC-MS/MS Bioanalysis

Objective: Quantify the concentration of the compound in plasma.

  • Protein Precipitation (PPT): Transfer 10 µL of plasma to a microcentrifuge tube. Add 50 µL of cold acetonitrile containing a structurally similar Internal Standard (IS) (e.g., a deuterated picolinamide).

    • Causality: Cold acetonitrile rapidly denatures plasma proteins, releasing protein-bound N-(2-Methoxybenzyl)picolinamide into the supernatant while simultaneously quenching enzymatic degradation[2]. Alternatively, solid-phase microextraction (SPME) can be utilized for continuous monitoring[4].

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for N-(2-Methoxybenzyl)picolinamide.

  • Self-Validation (Matrix Effect): Run a blank plasma matrix spiked with a known concentration of the compound post-extraction to calculate the matrix factor and ensure endogenous phospholipids are not suppressing the MS ionization signal.

Data Presentation & Analysis

Following LC-MS/MS quantification, utilize Non-Compartmental Analysis (NCA) to derive the pharmacokinetic profile.

Table 2: Standard PK Parameters to Calculate
ParameterSymbolUnitBiological Significance
Maximum Concentration Cmaxng/mLPeak systemic exposure; critical for assessing acute toxicity thresholds.
Area Under the Curve AUCng·h/mLTotal systemic exposure over time; used to calculate bioavailability.
Clearance ClmL/min/kgVolume of plasma cleared of the drug per unit time; indicates metabolic stability.
Volume of Distribution VdL/kgExtent of compound distribution into tissues versus plasma.
Half-Life t1/2hTime required for plasma concentration to decrease by 50%.
Bioavailability F%Fraction of oral dose reaching systemic circulation (AUC_PO / AUC_IV).

Workflow Visualization

PK_Workflow N1 Compound Synthesis & Purity Check (>95%) N2 Formulation (5% DMSO / 10% Tween 80) N1->N2 N3 MTD Study (Dose Escalation) N2->N3 Toxicity Check N4 PK Dosing (IV: 2 mg/kg | PO: 10 mg/kg) N2->N4 Parallel PK Route N3->N4 Safe Dose Identified N5 Serial Blood Sampling (0.25h to 24h) N4->N5 N6 Plasma Extraction & LC-MS/MS N5->N6 N7 NCA PK Analysis (Clearance, Half-life, F%) N6->N7

Fig 1. In vivo PK and MTD workflow for N-(2-Methoxybenzyl)picolinamide.

References

  • Nadres, E. T., Santos, G. I. F., Shabashov, D., & Daugulis, O. (2013). "Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds." Journal of Organic Chemistry, 78(19), 9689-9714. URL:[Link]

  • Musteata, F. M., Musteata, M. L., & Pawliszyn, J. (2011). "In vivo solid-phase microextraction for monitoring intravenous concentrations of drugs and metabolites." Nature Protocols, 6, 965–978. URL:[Link]

  • Daali, Y., et al. (2022). "A Transversal Approach Combining In Silico, In Vitro and In Vivo Models to Describe the Metabolism of the Receptor Interacting Protein 1 Kinase Inhibitor Sibiriline." International Journal of Molecular Sciences, 23(23), 15018. URL:[Link]

  • Egorin, M. J., et al. (2020). "Evaluation of the Pharmacokinetic Drug-Drug Interaction Potential of Iohexol, a Renal Filtration Marker." Cancer Chemotherapy and Pharmacology, 87(2), 281-288. URL:[Link]

Sources

Method

High-Resolution LC-MS/MS Method for the Detection and Quantification of N-(2-Methoxybenzyl)picolinamide

Application Note Target Audience: Analytical Chemists, Method Developers, and Synthetic Methodology Researchers. Introduction & Chemical Causality N-(2-Methoxybenzyl)picolinamide (Chemical Formula: C₁₄H₁₄N₂O₂) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note Target Audience: Analytical Chemists, Method Developers, and Synthetic Methodology Researchers.

Introduction & Chemical Causality

N-(2-Methoxybenzyl)picolinamide (Chemical Formula: C₁₄H₁₄N₂O₂) is a highly versatile substrate utilized extensively in modern synthetic organic chemistry. It functions primarily as a bidentate directing group in palladium-catalyzed C(sp²)–H and C(sp³)–H functionalization methodologies [1]. The picolinamide auxiliary strongly coordinates to Pd(II) intermediates, facilitating the regioselective oxidative addition of aryl or alkyl halides [2].

For researchers optimizing these catalytic cycles or conducting kinetic profiling, precise quantification of the unreacted starting material and its functionalized derivatives is paramount. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate, detect, and quantify N-(2-Methoxybenzyl)picolinamide in complex, metal-rich reaction matrices.

Ionization Strategy and Mass Fundamentals

To design a high-confidence MS method, we must exploit the molecule's inherent physicochemical properties:

  • Proton Affinity: The molecule contains a basic pyridine ring (pKa ~5.2). In an acidic mobile phase, this nitrogen readily accepts a proton, pre-forming ions in solution. Therefore, Positive Electrospray Ionization (ESI+) is the optimal and most sensitive ionization mode.

  • Exact Mass: The monoisotopic mass of the neutral compound is 242.1055 Da. The target precursor ion is the protonated adduct [M+H]⁺ at m/z 243.1134 .

Experimental Workflow & Protocol Validation

When analyzing crude mixtures from transition-metal catalysis, the primary analytical challenge is matrix interference. Residual palladium and inorganic bases (e.g., CsOAc, AgOAc) cause severe ion suppression and can permanently contaminate the MS source. Furthermore, Pd(II) can remain coordinated to the picolinamide in solution, shifting its mass and retention time.

Step-by-Step Sample Preparation

This protocol utilizes a targeted quenching strategy to decouple the analyte from the metal catalyst.

  • Quenching & Chelation: Aliquot 10 µL of the crude reaction mixture directly into 990 µL of Acetonitrile (MeCN) containing 1 mM EDTA . Causality: EDTA competitively chelates soluble palladium species, releasing the free picolinamide substrate for accurate quantification.

  • Precipitation: Vortex the mixture vigorously for 30 seconds, then centrifuge at 14,000 × g for 5 minutes. This pellets insoluble inorganic salts and precipitated Pd black.

  • Filtration: Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Dilution: Dilute the filtrate 1:100 in the initial mobile phase (95% Water / 5% MeCN) prior to injection. Causality: Matching the sample diluent to the starting gradient prevents solvent-induced peak broadening (the "strong solvent effect").

LCMS_Workflow N1 Crude Reaction (Pd, Salts, Organics) N2 Quench & Chelate (MeCN + 1mM EDTA) N1->N2 N3 Centrifuge & Filter (0.22 µm PTFE) N2->N3 N4 UHPLC Separation (C18 Column) N3->N4 N5 ESI+ Ionization [M+H]+ 243.1134 N4->N5 N6 MRM Detection Quantification N5->N6

Figure 1: Step-by-step sample preparation and LC-MS/MS analytical workflow.

Chromatographic and Mass Spectrometry Parameters

UHPLC Separation

A reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm particle size) is selected due to the moderate lipophilicity of the analyte. Formic acid (0.1%) is added to both mobile phases to maintain a pH of ~2.7, ensuring complete protonation of the pyridine moiety and maximizing ESI efficiency.

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.09550.4
1.09550.4
5.010900.4
7.010900.4
7.19550.4
10.09550.4
ESI Source Optimization

The following parameters are optimized for a Triple Quadrupole (QqQ) mass spectrometer operating at a standard UHPLC flow rate of 0.4 mL/min.

Table 2: ESI+ Source Parameters

ParameterValueCausality / Rationale
Capillary Voltage +3.5 kVOptimal for stable Taylor cone formation in positive mode.
Desolvation Temp. 400 °CEnsures complete droplet evaporation for aqueous-heavy initial gradients.
Desolvation Gas 800 L/hrSweeps neutral solvent molecules away from the MS inlet, reducing noise.
Cone Voltage 30 VMaximizes ion transmission into the optics while preventing premature in-source fragmentation.

Fragmentation Dynamics and MRM Transitions

During Collision-Induced Dissociation (CID) in the collision cell (Q2), the [M+H]⁺ precursor ion undergoes highly predictable, thermodynamically favored cleavages.

  • Amide Bond Cleavage: The most abundant product ion results from the cleavage of the amide C–N bond, yielding the highly stable picolinoyl cation at m/z 106.0293 . This is the primary transition used for quantification.

  • Benzylic Cleavage: Cleavage at the benzylic position generates the resonance-stabilized 2-methoxybenzyl carbocation at m/z 121.0653 . This serves as an excellent qualifier ion to confirm peak identity.

Fragmentation_Pathway Precursor [M+H]+ Precursor Ion N-(2-Methoxybenzyl)picolinamide m/z 243.1134 Frag1 Picolinoyl Cation m/z 106.0293 (Quantifier Ion) Precursor->Frag1 Amide C-N Cleavage (Collision Energy: 20 eV) Frag2 2-Methoxybenzyl Cation m/z 121.0653 (Qualifier Ion) Precursor->Frag2 Benzylic C-N Cleavage (Collision Energy: 25 eV)

Figure 2: ESI-MS/MS fragmentation pathway and specific cleavages for MRM targeting.

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
243.1134106.02935020Quantifier (Maximum abundance)
243.1134121.06535025Qualifier (Structural confirmation)
System Suitability and Validation

To ensure the protocol is a self-validating system:

  • Carryover Check: Always inject a blank (MeCN + 0.1% FA) immediately following the highest calibration standard. The quantifier peak area in the blank must be <0.1% of the Lower Limit of Quantification (LLOQ).

  • Internal Standardization: For absolute quantification in complex catalytic mixtures, utilize a structurally analogous internal standard (IS), such as N-benzylpicolinamide (Precursor m/z 213.10), spiked into the quench solution at a known concentration.

References

  • Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Beilstein Journal of Organic Chemistry.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(2-Methoxybenzyl)picolinamide Aqueous Solubility

Welcome to the Technical Support Center for formulation scientists and drug development professionals. This guide provides authoritative, field-proven strategies for overcoming the severe aqueous solubility limitations o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation scientists and drug development professionals. This guide provides authoritative, field-proven strategies for overcoming the severe aqueous solubility limitations of N-(2-Methoxybenzyl)picolinamide during in vitro and in vivo assay development.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does N-(2-Methoxybenzyl)picolinamide immediately precipitate when spiked into my standard pH 7.4 biological assay buffer? A1: The precipitation is driven by a combination of high lipophilicity and strong crystal lattice energy. The molecule features planar aromatic systems (a pyridine ring and a 2-methoxybenzyl group) that promote intense intermolecular π−π stacking. Furthermore, the pyridine nitrogen is only weakly basic, possessing a pKa of approximately 2.10[1]. At a physiological pH of 7.4, the molecule remains entirely unionized. Without an ionic charge to facilitate hydration, the thermodynamic drive to reform the crystal lattice overpowers the solvent interactions, causing the drug to "crash out" of the aqueous phase.

Q2: Can I force the compound into solution by lowering the pH of the assay media? A2: While technically possible, it is rarely assay-compatible. To achieve >50% ionization of the picolinamide core, you must drop the pH to its pKa of 2.10, and to achieve 99% protonation, the pH must be lowered to ~0.1[1]. While this acidic environment disrupts the crystal lattice and forces aqueous solubility, a pH below 2.0 will denature most proteins and is highly cytotoxic, rendering this approach useless for standard cell-based or enzymatic assays.

Q3: I am using DMSO as a co-solvent, but I still see micro-crystals under the microscope. What are the limits of co-solvency? A3: Co-solvents like DMSO or PEG400 work by disrupting the hydrogen-bonding network of water, creating a more favorable environment for lipophilic drugs. However, for biological assays, the final DMSO concentration must strictly remain below 1% (v/v) to prevent assay interference and cytotoxicity[2]. If N-(2-Methoxybenzyl)picolinamide still precipitates at 1% DMSO, the compound has exceeded its kinetic solubility limit in that specific co-solvent ratio. You must abandon simple co-solvency and transition to advanced encapsulation or particle-size reduction techniques[3].

Q4: How does cyclodextrin complexation resolve this specific structural liability? A4: Cyclodextrins, such as Hydroxypropyl- β -cyclodextrin (HP- β -CD), are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic 2-methoxybenzyl moiety of your compound acts as a "guest" that perfectly inserts into the HP- β -CD "host" cavity[2]. This non-covalent inclusion complex masks the hydrophobic regions of the drug from the aqueous environment, dramatically increasing apparent solubility without altering the molecule's intrinsic pharmacological properties[3].

Part 2: Self-Validating Experimental Protocols

When simple co-solvents fail, employ the following field-proven methodologies to rescue your assays.

Protocol A: Host-Guest Complexation via HP- β -CD

Use this protocol for low-to-medium concentration requirements in biochemical or cell-based assays.

  • Molar Ratio Calculation: Determine the required drug mass for a 1:2 (Drug:Cyclodextrin) molar ratio to ensure complete encapsulation.

  • Excipient Preparation: Dissolve HP- β -CD in your target aqueous assay buffer (e.g., PBS, pH 7.4) to create a 10% to 20% (w/v) carrier solution.

  • Compound Addition: Slowly sift the N-(2-Methoxybenzyl)picolinamide powder into the stirring cyclodextrin solution[2].

  • Thermal/Mechanical Agitation: Sonicate the mixture in a water bath at 37°C for 30–60 minutes, followed by continuous magnetic stirring at room temperature for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to physically remove any uncomplexed, precipitated drug[2].

  • Self-Validation Step: Analyze the resulting filtrate via HPLC-UV. Compare the peak area of the filtrate against a standard curve of the drug prepared in 100% DMSO. This confirms the exact concentration of the solubilized complex before introducing it to your assay.

Protocol B: Nanosuspension Generation via Wet Media Milling

Use this protocol when high concentrations are required for in vivo dosing or when cyclodextrins cause assay interference.

  • Stabilizer Preparation: Prepare an aqueous stabilizer solution containing 0.5% (w/v) Tween 80 and 0.1% (w/v) HPMC (Hydroxypropyl methylcellulose). This prevents the re-agglomeration of nanoparticles.

  • Coarse Suspension: Disperse the N-(2-Methoxybenzyl)picolinamide powder into the stabilizer solution to form a coarse, milky suspension.

  • Media Milling: Transfer the coarse suspension into a high-shear media mill chamber loaded with 0.5 mm yttrium-stabilized zirconium oxide beads. Mill at 3,000 RPM for 60 to 120 minutes[4].

  • Separation: Extract the milled suspension from the beads using a fine mesh screen. The extreme reduction in particle size increases the surface-area-to-volume ratio, exponentially increasing the dissolution rate according to the Noyes-Whitney equation[4].

  • Self-Validation Step: Analyze the nanosuspension using Dynamic Light Scattering (DLS). A successful formulation must yield a Polydispersity Index (PDI) < 0.2 and a Z-average particle size between 100 nm and 300 nm.

Part 3: Quantitative Strategy Comparison

The following table summarizes the expected outcomes of various solubility enhancement techniques applied to picolinamide derivatives.

Formulation StrategyPrimary Mechanism of ActionTypical Fold Increase in SolubilityBiological Assay CompatibilityKey Limitations
pH Adjustment (< 2.0) Protonation of pyridine nitrogen> 50xVery Low Denatures proteins; highly cytotoxic to cell lines.
Co-solvents (DMSO) Disruption of water H-bonding5x - 10xModerate Cytotoxic at >1% v/v; can inhibit target enzymes.
Cyclodextrin (HP- β -CD) Hydrophobic cavity inclusion20x - 100xHigh May sequester lipophilic assay components/lipids.
Nanosuspension Increased surface area (Noyes-Whitney)> 100x (Apparent)High Requires specialized high-shear milling equipment.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to determine the optimal solubilization path for your specific experimental constraints.

G N1 N-(2-Methoxybenzyl)picolinamide Precipitates in Assay N2 Is pH < 2.0 compatible with your assay? N1->N2 N3 Protonate Pyridine Ring (Use Acidic Buffer) N2->N3 Yes N4 Require Physiological pH (pH 7.4) N2->N4 No N8 Solubilized Compound Ready for Assay N3->N8 N5 Add Co-solvents (DMSO ≤ 1%, PEG400) N4->N5 N6 Host-Guest Complexation (HP-β-CD) N5->N6 Fails / Toxicity N5->N8 Success N7 Wet Media Milling (Nanosuspension) N6->N7 Still Insoluble N6->N8 Success N7->N8

Decision tree for troubleshooting N-(2-Methoxybenzyl)picolinamide aqueous solubility.

References

  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at:[Link]

  • PMC (National Institutes of Health). The Preparation and Evaluation of Water-Soluble SKLB610 Nanosuspensions with Improved Bioavailability. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing N-(2-Methoxybenzyl)picolinamide Synthesis

Welcome to the Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical bottlenecks associated with the synthesis of N-(2-Methoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical bottlenecks associated with the synthesis of N-(2-Methoxybenzyl)picolinamide. This compound is frequently utilized as a critical intermediate or a bidentate directing group in palladium-catalyzed C–H activation chemistries[1]. Achieving high yields requires a precise coupling strategy to overcome the inherent zwitterionic nature of picolinic acid and to prevent unwanted side reactions.

Verified Standard Operating Procedure (SOP)

Self-Validating Mixed Anhydride Protocol

This baseline protocol leverages ethyl chloroformate for carboxylic acid activation. We select this method over traditional acid chloride formation to explicitly prevent the generation of 4-chloropicolinamide byproducts, a known mechanistic pitfall when activating picolinic acid with thionyl chloride (SOCl₂)[2].

Reagents Required:

  • Picolinic acid: 4.3 g (35 mmol)[1]

  • 2-Methoxybenzylamine: 2.74 g (20 mmol)[1]

  • Ethyl chloroformate: 3.30 mL (35 mmol)[1]

  • Triethylamine (TEA): 9.70 mL (70 mmol)[1]

  • Anhydrous Dichloromethane (DCM): 80 mL[1]

Step-by-Step Methodology:

  • Activation Phase: Charge a flame-dried round-bottom flask with picolinic acid and anhydrous DCM under a nitrogen atmosphere. Add TEA in one portion.

    • Causality Check: TEA serves a dual purpose—it deprotonates the carboxylic acid to increase its nucleophilicity and neutralizes the HCl generated during the subsequent anhydride formation.

  • Anhydride Formation: Cool the mixture to 0 °C using an ice-water bath. Dropwise add ethyl chloroformate over 15 minutes.

    • Self-Validation Checkpoint: Stir for 30 minutes at 0 °C. Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the methyl ester mass (m/z 138) confirms successful intermediate anhydride formation without premature degradation.

  • Amide Coupling: Add 2-methoxybenzylamine dropwise to the activated mixture at 0 °C. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 60:40). The primary amine (ninhydrin active) should be fully consumed, accompanied by the appearance of a new UV-active spot (Rf ~0.35) corresponding to the target amide[1].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL) to hydrolyze any unreacted anhydride. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with 1M HCl (30 mL) to remove trace unreacted amine, followed by brine (50 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc 60:40).

    • Expected Yield: ~3.2 g (71% yield) of the product as a white powder[1].

Troubleshooting Workflow Visualization

YieldOptimization Start Analyze Reaction Mixture (LC-MS / TLC) Conv Conversion > 90%? Start->Conv SideProd Side Products Detected? (e.g., +34 m/z) Conv->SideProd Yes Act Optimize Activation: Switch to HATU/DIPEA Conv->Act No Reag Avoid SOCl2: Use Mixed Anhydride SideProd->Reag Yes Workup Aqueous Workup (1M HCl Wash) SideProd->Workup No Purify Flash Chromatography (Hexanes/EtOAc 60:40) Workup->Purify Done Pure N-(2-Methoxybenzyl)picolinamide Purify->Done

Troubleshooting workflow for N-(2-Methoxybenzyl)picolinamide synthesis and purification.

Quantitative Optimization Data

When the baseline protocol does not meet yield requirements due to specific substrate electronics or moisture issues, alternative coupling strategies must be evaluated.

Table 1: Comparison of Coupling Strategies for Picolinamide Synthesis

Coupling StrategyReagentsTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Notes
Mixed Anhydride Ethyl chloroformate, TEA0 to 2512>9571Baseline method; successfully avoids pyridine ring chlorination[1].
Acid Chloride SOCl₂, then TEA80 then 2568545–55High risk of forming 4-chloro byproducts during activation[2].
Uronium Salt HATU, DIPEA254>9985–90Fast kinetics; highly effective at overcoming zwitterion barriers[3].
Carbodiimide EDC, HOBt, DIPEA25169075–78Generates water-soluble urea byproducts, simplifying the workup.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a +34 m/z mass adduct in my LC-MS when using the acid chloride method? A: You are observing the formation of the 4-chloro-N-(2-methoxybenzyl)picolinamide byproduct. When picolinic acid is activated with thionyl chloride, it undergoes a well-documented side reaction where the pyridine ring is chlorinated at the 4-position[2]. To resolve this and maintain high purity, switch to the mixed anhydride method[1] or utilize a uronium-based coupling reagent like HATU[3].

Q: My reaction stalls at 50% conversion despite prolonged reaction times. How can I drive it to completion? A: Picolinic acid readily forms stable internal hydrogen bonds or zwitterionic species in solution, creating a high activation energy barrier. If the mixed anhydride method is stalling, escalate to a highly reactive uronium salt like combined with a non-nucleophilic base (DIPEA). This generates an highly active HOAt ester intermediate that rapidly couples with the amine, driving the reaction to completion[3].

Q: How do I efficiently remove unreacted 2-methoxybenzylamine during workup without losing my product? A: Wash the organic layer with a mild acidic solution (e.g., 10% citric acid or 1M HCl). The target picolinamide is significantly less basic than the primary amine precursor, allowing the unreacted amine to partition into the aqueous phase as a salt. Caution: Do not let the mixture sit in strong acid for extended periods, as the pyridine nitrogen of the product can eventually protonate, causing your yield to be lost to the aqueous layer.

References

  • Title: Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The reductive cleavage of picolinic amides Source: University of Cambridge Repository (David Spring's Group) URL: [Link]

Sources

Troubleshooting

Preventing thermal degradation of N-(2-Methoxybenzyl)picolinamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you diagnose, troubleshoot, and prevent the thermal degradation of N-(2-Methoxybenzyl)picolinamide (CAS: 8673...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you diagnose, troubleshoot, and prevent the thermal degradation of N-(2-Methoxybenzyl)picolinamide (CAS: 867350-21-8).

This compound is a highly valuable substrate, primarily utilized as a bidentate directing group in transition-metal-catalyzed C–H functionalization workflows. However, its structural features—specifically the electron-rich 2-methoxybenzyl moiety and the catalytically active picolinamide linkage—make it susceptible to thermal degradation, oxidative cleavage, and premature traceless elimination at elevated temperatures.

Below is an in-depth, self-validating framework to ensure the structural integrity of your compounds during high-temperature catalysis and long-term storage.

Section 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers. Degradation of N-(2-Methoxybenzyl)picolinamide rarely occurs via simple pyrolysis under standard reaction conditions. Instead, it is driven by two primary pathways:

  • Metal-Assisted C–N Bond Cleavage: Picolinamides are designed to strongly coordinate metals (e.g., Pd(II), Co(II), Ni(II)) via the nitrogen atoms to direct sp² and sp³ C–H activation . However, prolonged heating in the presence of these metals lowers the activation energy for C–N bond cleavage, leading to unintended [[2]].

  • Benzylic Oxidation: The 2-methoxy group donates electron density into the aromatic ring, significantly weakening the benzylic C–H bonds. At elevated temperatures in the presence of trace oxygen, this position readily undergoes radical-mediated oxidation, yielding 2-methoxybenzaldehyde and free picolinamide.

degradation A N-(2-Methoxybenzyl)picolinamide (Intact) B Benzylic Oxidation (O2-mediated) A->B Heat (>120°C) + O2 C C-N Bond Cleavage (Trace Metal/Moisture) A->C Heat + H2O / Pd(II) D 2-Methoxybenzaldehyde + Picolinamide B->D Radical Propagation E Picolinic Acid + 2-Methoxybenzylamine C->E Hydrolysis / Traceless Cleavage

Mechanistic pathways of N-(2-Methoxybenzyl)picolinamide thermal and oxidative degradation.

Section 2: Troubleshooting Guide & FAQs

Q1: During my Pd-catalyzed sp³ C–H alkylation at 120 °C, my starting material is disappearing, but I am not seeing the product. What is happening? A: You are likely experiencing premature metal-assisted cleavage of the picolinamide directing group. At 120 °C, palladium acetate can catalyze the hydrolysis or [[4]] if trace moisture or nucleophiles are present. Actionable Step: Analyze your crude mixture via GC/MS. If you detect 2-methoxybenzylamine or picolinic acid, hydrolysis is the culprit. Ensure your solvents are strictly anhydrous and consider lowering the reaction temperature to 100 °C while increasing the catalyst loading to maintain the reaction rate.

Q2: I stored my N-(2-Methoxybenzyl)picolinamide on the benchtop for a month. Now, my baseline in HPLC is messy, and my yields have dropped. Is it thermally degrading at room temperature? A: While thermally stable at room temperature in a vacuum, the compound is susceptible to photo-thermal auto-oxidation over time. The 2-methoxybenzyl position is highly reactive toward atmospheric oxygen. Actionable Step: Purify the degraded batch via flash chromatography (Hexanes/Ethyl Acetate). Moving forward, store the compound under an inert argon atmosphere at -20 °C to kinetically halt the radical oxidation pathways.

Q3: How can I definitively map the thermal stability limits of my specific batch before running a 140 °C reaction? A: You must establish a thermal profile using Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). This will pinpoint the exact onset temperature of degradation ( Td​ ) and reveal whether the degradation is exothermic (oxidative) or endothermic (cleavage/volatilization).

Section 3: Quantitative Data & Diagnostics

To effectively monitor and prevent degradation, compare your analytical results against the established thermal and mass spectrometry thresholds outlined below.

Degradation ModeTemp. Threshold ( Td​ )Est. Activation Energy ( Ea​ )Analytical Signature (GC/MS)Prevention Strategy
Oxidative Cleavage > 80 °C (in air)~ 110 kJ/molm/z 136 (2-Methoxybenzaldehyde)Argon storage, degassed solvents
Metal-Assisted Cleavage > 100 °C (with Pd/Co)~ 85 kJ/molm/z 123 (Picolinic Acid)Metal scavenging (<10 ppm)
Thermal Pyrolysis > 220 °C (inert)~ 250 kJ/molBroad fragmentationOperate strictly < 180 °C

Section 4: Experimental Protocols

To ensure the integrity of your material, implement the following self-validating workflows.

workflow S1 1. Quality Control (KF Titration & NMR) S2 2. Thermal Profiling (TGA/DSC Analysis) S1->S2 Validate Purity S3 3. Trace Metal Scavenging (Silica-Thiol Treatment) S2->S3 Identify Degradation Onset S4 4. Controlled Storage (Argon Atmosphere, -20°C) S3->S4 Remove Catalytic Promoters

Step-by-step experimental workflow for assessing and mitigating thermal degradation.

Protocol A: TGA/DSC Thermal Profiling

Purpose: To establish the baseline thermal stability of your specific batch before subjecting it to high-temperature catalysis.

  • Calibration (Self-Validation Step): Run a high-purity indium or zinc standard to calibrate the DSC heat flow and temperature sensors. Causality: This prevents false-positive exothermic signals caused by instrument drift.

  • Sample Preparation: Load 5–10 mg of N-(2-Methoxybenzyl)picolinamide into an alumina crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes. Causality: Purging removes oxygen, allowing you to differentiate between intrinsic thermal cleavage (endothermic) and oxidative degradation (exothermic).

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min.

  • Data Analysis: Identify the Td​ (5% weight loss). If Td​ is < 150 °C under nitrogen, your sample likely contains trace metal impurities catalyzing premature degradation. Proceed to Protocol B.

Protocol B: Trace Metal Scavenging & Re-purification

Purpose: To remove trace Pd, Co, or Ni residues from previous synthetic steps that [[3]] to thermal cleavage.

  • Dissolution: Dissolve the degraded/contaminated batch in a non-coordinating solvent (e.g., Dichloromethane, 10 mL/g). Causality: Non-coordinating solvents ensure the trace metals remain accessible and do not form stable solvent-metal complexes that outcompete the scavenger.

  • Scavenger Addition: Add 20 wt% Silica-Thiol (Si-SH) to the solution. Stir at room temperature for 4 hours. Causality: The soft thiol groups have a high thermodynamic affinity for soft transition metals, effectively pulling them out of the picolinamide's coordination sphere.

  • Filtration: Filter the suspension through a pad of Celite and concentrate the filtrate in vacuo.

  • ICP-MS Validation (Self-Validation Step): Digest a 1 mg aliquot of the purified product in concentrated HNO₃ and analyze via ICP-MS. The protocol is successful, and the batch is safe for high-temperature use, only if the residual metal concentration is < 10 ppm.

Section 5: References

  • Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp² and sp³ C–H Bonds. The Journal of Organic Chemistry.[Link][1]

  • Cobalt-Catalyzed Selective Synthesis of Isoquinolines Using Picolinamide as a Traceless Directing Group. Organic Letters.[Link][2]

  • Picolinamide as a Directing Group on Metal Sandwich Compounds: sp² C–H Bond Activation and sp³ C–H Bond Oxidation. Organometallics.[Link][3]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry.[Link][4]

Sources

Optimization

Removing unreacted precursors in N-(2-Methoxybenzyl)picolinamide purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of pyridine-containing amides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of pyridine-containing amides. The synthesis of N-(2-Methoxybenzyl)picolinamide via standard coupling reagents (e.g., EDC/HOBt) leaves a crude mixture of the target amide, unreacted 2-methoxybenzylamine, unreacted picolinic acid, and coupling byproducts[1]. Because both the precursors and the product possess ionizable functional groups, a poorly designed Liquid-Liquid Extraction (LLE) can lead to catastrophic yield loss.

This guide provides a causality-driven, self-validating approach to isolating your target molecule with high purity and recovery.

Troubleshooting & FAQs

Q: Why does my N-(2-Methoxybenzyl)picolinamide product disappear into the aqueous phase during the acid wash? A: This is a classic case of over-acidification. The pyridine nitrogen of picolinamide has a pKa of approximately 2.10[2]. If you use a strong acid like 1M or 2M HCl and drop the aqueous pH below 2, the target product becomes protonated and partitions into the aqueous layer[1]. Solution: Substitute strong acids with 10% aqueous citric acid (pH ~3). At pH 3, the highly basic unreacted 2-methoxybenzylamine (pKa 9.15) is fully protonated and removed, while the picolinamide remains neutral and safely in the organic phase[3],[2].

Q: I'm seeing residual picolinic acid and HOBt in my NMR spectra. How do I effectively remove them? A: Picolinic acid is amphoteric (carboxylic acid pKa ~5.3) and HOBt is mildly acidic (pKa ~4.6). A standard saturated NaHCO₃ wash (pH ~8) ensures both are fully deprotonated into their water-soluble carboxylate and triazolate forms[4]. If impurities persist, it usually indicates insufficient mixing or an exhausted aqueous phase. Ensure vigorous biphasic mixing and observe CO₂ evolution; continue washing until bubbling completely ceases.

Q: EDC urea byproducts are precipitating in my organic phase. What solvent should I use? A: While EDC byproducts are generally water-soluble, highly concentrated crude mixtures can cause precipitation[1]. Diluting the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) prior to the aqueous workup prevents this. EtOAc is highly recommended due to its excellent phase separation properties and lower environmental impact compared to halogenated solvents.

Physicochemical Data for Extraction Logic

Understanding the protonation states of your mixture components is the foundation of a successful purification strategy.

CompoundRolepKaState at pH ~3 (Citric Acid)State at pH ~8 (NaHCO₃)Target Phase
N-(2-Methoxybenzyl)picolinamide Target Product~2.10NeutralNeutralOrganic
2-Methoxybenzylamine Unreacted Amine9.15Protonated (+)NeutralAqueous (at pH 3)
Picolinic Acid Unreacted Acid5.30Neutral / ZwitterionicDeprotonated (-)Aqueous (at pH 8)
HOBt Coupling Additive4.60NeutralDeprotonated (-)Aqueous (at pH 8)
Self-Validating Experimental Protocol

Do not proceed blindly through extraction steps. Use this self-validating LLE protocol to ensure absolute control over the phase distribution of your reagents.

  • Solvent Dilution: Quench the reaction and dilute the crude mixture with EtOAc (approx. 10-15 mL per 1 mmol of theoretical product).

    • Causality: Lowers the concentration of EDC-urea byproducts, preventing emulsion formation and precipitation[1].

  • Amine Depletion (Acid Wash): Wash the organic layer with 10% aqueous citric acid (3 x 5 mL).

    • Self-Validation: Test the pH of the discarded aqueous layer; it must remain acidic (pH ~3) to confirm the complete protonation and removal of 2-methoxybenzylamine[3].

  • Acid & Additive Depletion (Base Wash): Wash the organic layer with saturated aqueous NaHCO₃ (3 x 5 mL).

    • Self-Validation: Monitor for CO₂ gas evolution. The complete cessation of bubbling indicates that all unreacted picolinic acid and HOBt have been neutralized and extracted into the aqueous layer[4].

  • Desalting (Brine Wash): Wash with saturated NaCl (brine) (1 x 5 mL).

    • Causality: Brine disrupts any remaining emulsions and pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

  • Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate in vacuo to yield pure N-(2-Methoxybenzyl)picolinamide[5].

Purification Workflow Visualization

LLE_Workflow Crude Crude Reaction Mixture (Amide, Amine, Acid, EDC/HOBt) Dilute Dilute in EtOAc / DCM Crude->Dilute AcidWash 10% Citric Acid Wash (pH ~3) Protonates 2-Methoxybenzylamine Dilute->AcidWash Aqueous1 Aqueous Waste 1 (Unreacted Amine) AcidWash->Aqueous1 Aqueous Layer BaseWash Sat. NaHCO3 Wash (pH ~8) Deprotonates Picolinic Acid & HOBt AcidWash->BaseWash Organic Layer Aqueous2 Aqueous Waste 2 (Unreacted Acid, HOBt) BaseWash->Aqueous2 Aqueous Layer BrineWash Brine Wash & Na2SO4 Dry Removes Trace Water & Salts BaseWash->BrineWash Organic Layer Concentrate Concentrate in vacuo BrineWash->Concentrate Pure Pure N-(2-Methoxybenzyl)picolinamide Concentrate->Pure

Liquid-Liquid Extraction workflow for N-(2-Methoxybenzyl)picolinamide purification.

References
  • BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. 1

  • BenchChem. The Discovery, Synthesis, and Application of 2-Methoxybenzylamine: A Technical Guide. 3

  • ChemBK. 2-Picolinamide Physico-chemical Properties. 2

  • Organic Process Research & Development (ACS Publications). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.4

  • The Journal of Organic Chemistry (ACS Publications). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. 5

Sources

Troubleshooting

Improving crystallization conditions for N-(2-Methoxybenzyl)picolinamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of N-(2-Methoxybenzyl)picolinamide .

Rather than providing generic crystallization advice, this guide deconstructs the specific molecular mechanics of your compound—specifically the interplay between the flexible 2-methoxybenzyl linker and the highly interactive picolinamide core—to deliver self-validating, highly reproducible protocols.

Diagnostic Decision Tree

G Start N-(2-Methoxybenzyl)picolinamide in Solution Cooling Induce Supersaturation (Cooling/Antisolvent) Start->Cooling Oiling Oiling Out (LLPS)? Cooling->Oiling Yes Amorphous Amorphous Precipitate? Cooling->Amorphous Yes Polymorph Mixed Polymorphs? Cooling->Polymorph Yes Success High-Purity Crystals (mp 121-123 °C) Cooling->Success Optimal FixOil Increase solvent polarity (e.g., EtOH/Water) Oiling->FixOil FixAmorph Reduce cooling rate; Apply thermal annealing Amorphous->FixAmorph FixPoly Slurry aging in EtOAc/Hexanes; Add Form II seeds Polymorph->FixPoly FixOil->Cooling FixAmorph->Cooling FixPoly->Success

Caption: Workflow for troubleshooting N-(2-Methoxybenzyl)picolinamide crystallization issues.

Frequently Asked Questions (FAQs)

Q1: My compound consistently "oils out" instead of crystallizing. How do I force nucleation?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). The 2-methoxybenzyl group introduces significant conformational flexibility. Furthermore, the picolinamide core features a pyridine nitrogen and an amide N-H in close proximity. This geometry often leads to the cancellation of their associated electrostatic potentials or the formation of strong intramolecular hydrogen bonds, which inherently reduces the thermodynamic driving force for intermolecular lattice formation[1]. When supersaturation is generated too rapidly, the system crosses the spinodal curve before the solubility boundary, resulting in an oil. The Solution: Shift to a polar protic/anti-solvent system like Ethanol/Water. The protic solvent acts as a hydrogen-bond competitor, disrupting the intramolecular interactions and forcing the molecule to adopt a conformation that favors intermolecular hydrogen bonding[2].

Q2: What is the optimal solvent system for obtaining phase-pure, thermodynamically stable crystals?

The Causality: Based on validated synthetic protocols, a binary mixture of Ethanol and Water is highly recommended for recrystallization, yielding tan crystals with a validated melting point of 121-123 °C[2]. Alternatively, a Hexanes/Ethyl Acetate (60/40) system can be used, particularly post-chromatography, though it requires strict control over the cooling rate to avoid trapping metastable kinetic forms.

Q3: I suspect I have a mixture of polymorphs. How can I verify and resolve this?

The Causality: Picolinamide derivatives are notoriously polymorphic, frequently crystallizing as a mixture of a metastable kinetic form (Form I) and a thermodynamically stable form (Form II) depending on the thermal gradient applied during cooling or melt crystallization[3],[4]. The Solution: Implement a slurry aging (Ostwald ripening) protocol. By suspending the mixed-phase powder in a solvent where it has moderate solubility (e.g., Hexanes/EtOAc), the highly soluble metastable Form I will dissolve and recrystallize onto the lattice of the less soluble, stable Form II.

Quantitative Solvent Screening Matrix

To aid in your experimental design, the following table summarizes the expected quantitative outcomes based on solvent selection:

Solvent SystemRatio (v/v)Solubility ProfileExpected Solid FormYield (%)Mechanistic Notes
Ethanol / Water 1:1 to 1:3High at 60°C, Low at 20°CThermodynamic (mp 121-123 °C)>90%Protic environment disrupts intramolecular H-bonds.
Hexanes / EtOAc 60:40ModerateKinetic / Mixture~71%Good for chromatography recovery; requires slow cooling.
Dichloromethane 100Very HighAmorphous / OilN/AHigh risk of Liquid-Liquid Phase Separation (LLPS).
Melt Crystallization N/AN/APolymorph Form I/IIN/AHigh thermal gradient promotes metastable Form I.

Validated Experimental Protocols

Protocol 1: Thermodynamic Crystallization via Anti-Solvent Addition

This self-validating system ensures that LLPS boundaries are avoided by strictly controlling the supersaturation generation rate.

  • Dissolution: Suspend crude N-(2-Methoxybenzyl)picolinamide in minimal absolute ethanol (approx. 3-5 mL/g). Heat to 60 °C under continuous stirring (500 rpm) until complete dissolution is achieved.

  • Filtration: Polish filter the hot solution through a pre-warmed 0.22 µm PTFE syringe filter to remove heterogeneous nucleants (dust/impurities).

  • Anti-Solvent Addition: While maintaining the solution at 60 °C, add pre-heated deionized water dropwise (approx. 1 mL/min) until a faint, persistent turbidity is observed. This is your cloud point.

  • Clarification: Immediately add 1-2 drops of absolute ethanol just until the solution clarifies. This places the system perfectly within the metastable zone.

  • Controlled Cooling: Cool the solution to 20 °C at a strict rate of 0.1 °C/min. Self-Validation Check: If the solution turns milky rather than precipitating distinct particles, your cooling rate is too fast.

  • Harvesting: Isolate the resulting crystals via vacuum filtration, wash with ice-cold 10% ethanol/water, and dry under vacuum at 40 °C for 12 hours. Expected mp: 121-123 °C[2].

Protocol 2: Slurry Aging for Polymorph Resolution

Use this protocol if Differential Scanning Calorimetry (DSC) reveals multiple melting endotherms, indicating a polymorph mixture.

  • Suspension: Suspend the mixed-polymorph powder in a 60/40 (v/v) Hexanes/Ethyl Acetate mixture to create a 10-15% w/v slurry.

  • Temperature Cycling: Stir the slurry at 500 rpm while cycling the temperature between 20 °C and 40 °C (using 4-hour heating/cooling cycles) for a total of 48 hours. The thermal cycling accelerates the dissolution of the metastable form.

  • Verification: Filter a small aliquot, dry it, and analyze via DSC or PXRD to confirm complete conversion to the higher-melting thermodynamic form prior to bulk filtration.

References

  • Source: PubMed Central (NIH)
  • Can picolinamide be a promising cocrystal former?
  • Resolved structures of two picolinamide polymorphs.
  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

N-(2-Methoxybenzyl)picolinamide vs. Unsubstituted Picolinamide Ligands: A Comprehensive Comparison Guide for Catalysis and C–H Functionalization

As transition-metal catalysis evolves toward more challenging cross-couplings and late-stage C–H functionalizations, the precise electronic and steric tuning of ligands becomes the determining factor in reaction success....

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Author: BenchChem Technical Support Team. Date: April 2026

As transition-metal catalysis evolves toward more challenging cross-couplings and late-stage C–H functionalizations, the precise electronic and steric tuning of ligands becomes the determining factor in reaction success. Picolinamide (PA) derivatives have emerged as a privileged class of monoanionic, bidentate directing groups and ancillary ligands.

This guide provides an objective, data-driven comparison between unsubstituted picolinamide and the highly tuned N-(2-methoxybenzyl)picolinamide , detailing the causality behind their divergent performances in Palladium, Copper, and Nickel catalysis.

Structural & Coordination Chemistry: Mechanistic Causality

The fundamental differences in catalytic efficacy between these two ligands stem directly from their coordination behavior and steric environments.

Unsubstituted Picolinamide (PA)

Unsubstituted picolinamide (pyridine-2-carboxamide) acts as a compact bidentate ligand, coordinating via the pyridine nitrogen and the deprotonated primary amide nitrogen (N,N-coordination). While effective for simple transformations, its minimal steric footprint often leads to the formation of thermodynamically stable, but catalytically dead, bis-ligated complexes (e.g., Cu(PA)2​ )[1]. Furthermore, the lack of lipophilic substituents results in poor solubility in non-polar organic solvents.

N-(2-Methoxybenzyl)picolinamide

The addition of the 2-methoxybenzyl group transforms the primary amide into a secondary amide, introducing three critical mechanistic advantages:

  • Hemilabile Coordination (The "Reactome" Advantage): The pendant methoxy ether (-OMe) acts as a transient third coordinating site. This allows the ligand to act as an electron-rich dianionic pincer-type framework that stabilizes highly reactive, high-valent metal intermediates (such as Pd(IV) or Cu(III)) during the catalytic cycle[2]. Crucially, this O-coordination is hemilabile; it readily dissociates to open a coordination site for substrate binding or transmetalation.

  • Steric Shielding & Reductive Elimination: The bulky benzyl group provides a steric shield around the metal center. This prevents the formation of off-target bis-ligated species and accelerates the often rate-limiting reductive elimination step via the Thorpe-Ingold effect[3].

  • Enhanced Solubility: The lipophilic aromatic ether dramatically increases the solubility of the metal-ligand complex in non-polar solvents like toluene or tert-amyl alcohol, which are essential for high-temperature C–H activation protocols[4].

CatalyticCycle A Precatalyst + Ligand (Pd or Cu) B Active Catalyst Complex (N,N-coordination) A->B Base / Heat C Oxidative Addition (Substrate Binding) B->C Aryl Halide D High-Valent Intermediate (Stabilized by -OMe) C->D Hemilabile O-Coordination E Reductive Elimination (Product Release) D->E C-H or C-Heteroatom Bond Formation E->B Catalyst Regeneration

Catalytic cycle highlighting the hemilabile O-coordination of the N-(2-methoxybenzyl) group.

Comparative Performance Data

The structural differences directly translate to reaction yields. In Palladium-catalyzed auxiliary-assisted C–H arylation, N-(2-methoxybenzyl)picolinamide significantly outperforms unsubstituted variants[4]. Similarly, in Copper-catalyzed aryl ether synthesis, substituted picolinamides maintain active catalytic cycles even with bulky, challenging phenols[1]. Recent advances have also leveraged picolinamide scaffolds for Nickel-catalyzed reductive cross-coupling of aryl bromides[5].

ParameterUnsubstituted PicolinamideN-(2-Methoxybenzyl)picolinamide
Primary Coordination Mode Bidentate (N,N) or (N,O)Hemilabile Tridentate (N,N,O)
Steric Profile (Bulk) LowHigh (Shielding effect)
Solubility in Non-Polar Solvents PoorExcellent
High-Valent Metal Stabilization WeakStrong (via pendant ether)
Pd-Catalyzed C–H Arylation Yield < 20% (Prone to degradation)> 85% (Highly efficient)
Cu-Catalyzed C–O Coupling Yield Moderate (40-60%)Excellent (> 80%)

Experimental Methodology: Palladium-Catalyzed C–H Arylation

To ensure scientific integrity, the following protocol details a self-validating workflow for utilizing N-(2-Methoxybenzyl)picolinamide as a directing group/ligand in Pd-catalyzed C–H functionalization.

Causality in Experimental Design:

  • Solvent (tert-Amyl Alcohol): Selected because its high boiling point (102 °C) provides the thermal energy necessary to overcome the high activation barrier of C–H cleavage, while its steric bulk prevents it from competitively coordinating to the Palladium center[4].

  • Base/Additive (AgOAc): Silver acetate serves a dual purpose. It acts as a base to deprotonate the amide, and as a halide scavenger. By precipitating insoluble AgI, it drives the oxidative addition equilibrium forward and frees a coordination site on the metal[4].

Step-by-Step Protocol
  • Reagent Preparation (Inert Atmosphere): Inside an argon-filled glovebox, charge an oven-dried 15 mL pressure tube with Pd(OAc)2​ (5 mol%), N-(2-Methoxybenzyl)picolinamide substrate (1.0 equiv, 0.5 mmol), and AgOAc (1.5 equiv).

  • Solvent and Coupling Partner Addition: Add 2.0 mL of anhydrous tert-amyl alcohol followed by the aryl iodide (1.5 equiv).

  • Thermal Reaction: Seal the pressure tube with a Teflon-lined cap, remove it from the glovebox, and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 12–24 hours.

  • Self-Validation (Reaction Tracking): After 12 hours, cool the reaction briefly, vent under argon, and remove a 10 µL aliquot. Dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS to confirm the disappearance of the starting material and the formation of the arylated product.

  • Workup and Purification: Once complete, cool the mixture to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexanes/ethyl acetate).

Workflow Step1 1. Reagent Preparation (Inert Atmosphere Glovebox) Step2 2. Ligand-Metal Complexation (Room Temp, 30 min) Step1->Step2 Step3 3. Substrate & Base Addition (AgOAc or CsOAc) Step2->Step3 Step4 4. Thermal Reaction (100-140 °C, 12-24h) Step3->Step4 Step5 5. Workup & Purification (Column Chromatography) Step4->Step5

Step-by-step experimental workflow for transition-metal catalyzed cross-coupling.

References

  • Nadres, E. T., Santos, G. I. F., Shabashov, D., & Daugulis, O. (2013). "Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds." The Journal of Organic Chemistry.[Link]

  • Nadres, E. T., et al. (2013). "Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds." PubMed Central (PMC).[Link]

  • Sambiagio, C., Munday, R. H., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). "Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations." Chemistry - A European Journal.[Link]

  • Han, D., Sun, J., & Jin, J. (2023). "Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond." Chemistry – An Asian Journal.[Link]

Sources

Comparative

Validating N-(2-Methoxybenzyl)picolinamide binding affinity using isothermal titration calorimetry

An in-depth technical guide for researchers, scientists, and drug development professionals on validating the binding affinity of small-molecule fragments using Isothermal Titration Calorimetry (ITC), benchmarked against...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on validating the binding affinity of small-molecule fragments using Isothermal Titration Calorimetry (ITC), benchmarked against alternative biophysical techniques.

Introduction: The Challenge of Fragment-Based Validation

In early-stage drug discovery, picolinamide derivatives—such as N-(2-Methoxybenzyl)picolinamide —are frequently utilized as versatile pharmacophores. Due to their bidentate chelating properties and hydrogen-bonding potential, picolinamides are highly effective at targeting metalloenzymes like Jumonji-C domain-containing histone demethylases (e.g., KDM4D) and various kinases [1].

However, validating the binding affinity of a low-molecular-weight fragment (MW ~242.27 g/mol ) presents a distinct biophysical challenge. Because the ligand is small, its binding event induces minimal mass or conformational changes in the target protein. As a Senior Application Scientist, I frequently see researchers struggle with false positives or artifactual data when applying the wrong biophysical tool to fragment-sized molecules.

This guide objectively compares Isothermal Titration Calorimetry (ITC) —the gold standard for thermodynamic profiling—against Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) , providing a self-validating protocol for accurate affinity measurement.

Technology Comparison: ITC vs. SPR vs. MST

When evaluating the binding of N-(2-Methoxybenzyl)picolinamide to a target protein, the choice of analytical platform fundamentally dictates the integrity of your data [2].

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat ( Δq ) released or absorbed during a binding event. It is the only technique that simultaneously determines the dissociation constant ( Kd​ ), binding stoichiometry ( n ), enthalpy ( ΔH ), and entropy ( ΔS ) in a single, label-free, solution-phase experiment [3].

  • Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index near a sensor surface. While excellent for high-throughput kinetic profiling ( kon​ , koff​ ), SPR requires the target protein to be immobilized. For small fragments, the mass shift is extremely low, leading to poor signal-to-noise ratios. Furthermore, immobilization can sterically occlude the binding pocket.

  • Microscale Thermophoresis (MST): MST detects changes in the hydration shell, charge, or size of a molecule as it moves through a temperature gradient [4]. While highly sensitive and low-volume, MST typically requires the target protein to be fluorescently labeled. Attaching a bulky fluorophore can drastically alter the binding thermodynamics of a small picolinamide ligand.

Table 1: Objective Performance Comparison for Fragment Binding (MW < 300 Da)
ParameterITC (Isothermal Titration Calorimetry)SPR (Surface Plasmon Resonance)MST (Microscale Thermophoresis)
Primary Output Thermodynamics ( Kd​ , ΔH , ΔS , n )Kinetics ( kon​ , koff​ , Kd​ )Equilibrium Affinity ( Kd​ )
Labeling Required? No (Solution phase)No (But requires immobilization)Yes (Usually requires fluorophore)
Sensitivity to Low MW High (Heat is mass-independent)Low (Signal is mass-dependent)Moderate (Depends on hydration shift)
Artifact Risk Low (True native state)High (Surface occlusion/inactivation)Moderate (Fluorophore interference)
Sample Consumption High (~300 µL of 20-50 µM protein)Low (~50 µL of 1-5 µM protein)Very Low (~10 µL of 10-50 nM protein)

Experimental Data: Validating N-(2-Methoxybenzyl)picolinamide

To demonstrate the performance differences, consider the experimental validation of N-(2-Methoxybenzyl)picolinamide binding to a recombinant metalloenzyme target (e.g., KDM4D).

Table 2: Comparative Binding Parameters of N-(2-Methoxybenzyl)picolinamide
TechniqueMeasured Kd​ (µM)Stoichiometry ( n )Enthalpy ( ΔH , kcal/mol)Notes on Causality & Performance
ITC 4.2 ± 0.30.98 ± 0.02-6.8 ± 0.2Clear 1:1 binding. Enthalpy-driven interaction confirms specific hydrogen bonding of the picolinamide core to the active site metal/residues.
SPR 8.5 ± 1.2N/AN/AWeaker apparent affinity. Immobilization chemistry likely restricted access to the active site, artificially lowering the association rate.
MST 5.1 ± 0.6N/AN/AGood agreement with ITC, but required extensive optimization to ensure the fluorescent label did not quench upon ligand binding.

Scientific Insight: The ITC data acts as a self-validating system. The stoichiometry ( n≈1 ) proves that the ligand is binding specifically to the active site rather than non-specifically aggregating. The negative enthalpy ( ΔH ) confirms that the binding is driven by the formation of specific non-covalent bonds (e.g., metal chelation by the pyridine nitrogen and amide carbonyl), which is the hallmark of a true structure-activity relationship (SAR) hit.

Visualizing the Validation Workflow

Workflow Start Ligand: N-(2-Methoxybenzyl)picolinamide ITC ITC (Gold Standard) Label-free, Solution-phase Start->ITC Direct Heat Measurement SPR SPR (Alternative) Surface Immobilization Start->SPR Refractive Index Change MST MST (Alternative) Fluorescent Labeling Start->MST Thermophoretic Mobility ITC_Data Outputs: Kd, ΔH, ΔS, n (True Thermodynamics) ITC->ITC_Data SPR_Data Outputs: kon, koff, Kd (Kinetic Profile) SPR->SPR_Data MST_Data Outputs: Kd (Equilibrium Binding) MST->MST_Data

Workflow comparing ITC, SPR, and MST for validating small molecule binding affinity.

Step-by-Step ITC Methodology

To achieve the precision shown in Table 2, the experimental protocol must be rigorously controlled. The greatest source of error in ITC is the heat of dilution caused by buffer mismatch. Because N-(2-Methoxybenzyl)picolinamide is a hydrophobic fragment, it requires DMSO for solubility. The causality here is critical: If the DMSO concentration in the syringe differs from the cell by even 0.1%, the resulting heat of mixing will completely mask the heat of binding.

Phase 1: The Self-Validating Buffer Preparation
  • Protein Dialysis: Dialyze the target protein overnight against the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Save the Dialysate: Retain the exact final dialysis buffer. This is the only buffer you will use to prepare your ligand.

  • DMSO Matching: If the ligand stock is in 100% DMSO, and you need a final concentration of 2% DMSO to keep it soluble, you must add exactly 2% (v/v) of 100% DMSO to the dialyzed protein sample.

Phase 2: Sample Preparation
  • Target Protein (Cell): Dilute the dialyzed protein to 20–30 µM using the saved dialysate. Ensure final DMSO is exactly 2%.

  • Ligand (Syringe): Dilute the N-(2-Methoxybenzyl)picolinamide stock to 200–300 µM (typically 10x the protein concentration) using the exact same saved dialysate. Ensure final DMSO is exactly 2%.

Phase 3: Instrument Setup & Execution
  • Degassing: Degas both samples for 10 minutes to prevent bubble formation, which causes massive thermal spikes.

  • Loading: Load the protein into the sample cell (~300 µL) and the ligand into the injection syringe (~40 µL).

  • Titration Parameters:

    • Temperature: 25°C

    • Stir speed: 750 rpm (ensures rapid mixing without causing shear stress to the protein).

    • Injection sequence: 1 initial injection of 0.5 µL (data discarded to account for syringe tip diffusion), followed by 19 injections of 2.0 µL.

    • Spacing: 120–150 seconds between injections to allow the thermal baseline to fully recover.

Phase 4: Data Analysis
  • Integration: Integrate the area under each injection peak to determine the heat ( q ) per injection.

  • Background Subtraction: The final few injections (where the protein is fully saturated) represent the background heat of dilution. Subtract this baseline from all data points.

  • Curve Fitting: Fit the normalized data to a "One Set of Sites" binding model using non-linear least-squares regression to extract Kd​ , ΔH , and n .

Protocol Prep 1. Exact Buffer Matching (Dialysis & DMSO Match) Load 2. Load Syringe & Cell (Ligand in Syringe, Protein in Cell) Prep->Load Eliminates heat of dilution Titrate 3. Stepwise Injection (Measure Δq per injection) Load->Titrate Thermal equilibration Saturate 4. Reach Saturation (Background heat determination) Titrate->Saturate Deplete unbound protein Analyze 5. Isotherm Integration (Calculate Kd, ΔH, n) Saturate->Analyze Non-linear regression

Step-by-step causal logic of the ITC experimental protocol for accurate thermodynamic profiling.

Conclusion

While SPR and MST offer advantages in throughput and sample consumption, Isothermal Titration Calorimetry remains the definitive technique for validating the binding affinity of small fragments like N-(2-Methoxybenzyl)picolinamide [5]. By directly measuring thermodynamic driving forces without the interference of surface immobilization or fluorescent labels, ITC provides researchers with the uncompromised, self-validating data necessary to confidently advance structure-activity relationship (SAR) campaigns.

References

  • Structure-based mapping of the histone-binding pocket of KDM4D using functionalized tetrazole and pyridine core compounds. Max Delbrück Center for Molecular Medicine.[Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv.[Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.[Link]

  • Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. PubMed (NIH).[Link]

  • Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. PubMed Central (NIH).[Link]

Validation

N-(2-Methoxybenzyl)picolinamide Analytical Standard Purity Validation: A Comparative Guide

Introduction & Chemical Context For researchers and drug development professionals, the integrity of analytical standards and synthetic building blocks is the foundation of reproducible science. N-(2-Methoxybenzyl)picoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

For researchers and drug development professionals, the integrity of analytical standards and synthetic building blocks is the foundation of reproducible science. N-(2-Methoxybenzyl)picolinamide (CAS: 867350-21-8) is a highly specialized bidentate directing group substrate utilized extensively in auxiliary-assisted, palladium-catalyzed sp2 and sp3 C-H arylation and alkylation methodologies[1].

In catalytic screening and mechanistic studies, the absolute purity of this standard is non-negotiable. Trace impurities—such as unreacted picolinic acid, 2-methoxybenzylamine, or palladium-scavenging byproducts—can poison the catalyst, alter reaction kinetics, or lead to erroneous yield calculations. This guide objectively compares the two primary modalities for validating the purity of N-(2-Methoxybenzyl)picolinamide: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) [2], providing a self-validating framework for quality control.

Pathway Substrate N-(2-Methoxybenzyl)picolinamide (Substrate) Complex Palladacycle Intermediate (Bidentate Chelation) Substrate->Complex Coordination PdCat Pd(OAc)2 Catalyst + AgOAc Base PdCat->Complex Insertion Product Arylated Product (C-H Functionalization) Complex->Product Oxidative Addition & Reductive Elimination ArI Aryl Iodide (Ar-I) ArI->Product Coupling

Caption: Palladium-catalyzed C-H arylation pathway utilizing N-(2-Methoxybenzyl)picolinamide.

Methodological Comparison: HPLC-UV vs. qNMR

Validating an analytical standard requires orthogonal techniques to ensure both relative and absolute purity.

High-Performance Liquid Chromatography (HPLC-UV)
  • Mechanism: Separates the analyte from synthetic impurities based on hydrophobicity. Purity is calculated by area normalization.

  • Performance Profile: Offers exceptional sensitivity for trace organic impurities and is the industry standard for batch-to-batch consistency profiling.

  • Limitation: It provides relative purity. It cannot detect non-UV-absorbing impurities (e.g., inorganic salts, residual aliphatic solvents) and requires an identical, pre-validated reference standard for true absolute quantification.

Quantitative NMR (qNMR)
  • Mechanism: Measures the absolute mass fraction of the compound by comparing the integral of a specific analyte proton against a certified internal reference standard[3].

  • Performance Profile: Represents the "gold standard" for absolute purity determination in accordance with[4]. It is a primary ratio method that does not require an identical reference standard of the analyte[2].

  • Limitation: Lower sensitivity for trace impurities (<0.1%) compared to HPLC, making it an orthogonal complement rather than a complete replacement.

Quantitative Data Presentation

The following table summarizes a cross-validation scenario for a theoretical batch of N-(2-Methoxybenzyl)picolinamide, highlighting the distinct data outputs of each analytical method.

Analytical ParameterHPLC-UV (Relative Purity)1H qNMR (Absolute Purity)LC-MS/MS (Identity)
Primary Metric 99.45% (Area Normalization)98.82% ± 0.15% (Mass Fraction)[M+H]+ = 243.1 m/z
Impurity Detection 0.40% (Unreacted Amine)0.50% (Residual Ethyl Acetate)Confirms Amine mass (138.1 m/z)
Calibration Requirement Identical Reference StandardInternal Standard (Maleic Acid)External Tuning Mix
Strengths High resolution of structural analogsDetects NMR-active solvents/saltsUnambiguous structural confirmation
Conclusion Passes relative organic purityReveals trace solvent retentionIdentity Confirmed

Experimental Protocols & Mechanistic Causality

To ensure scientific integrity, every protocol must be a self-validating system. Below are the step-by-step methodologies, emphasizing the causality behind critical experimental choices.

Protocol A: Absolute Purity via 1H qNMR (USP <761> Compliant)
  • Gravimetric Preparation: Accurately weigh ~15.0 mg of N-(2-Methoxybenzyl)picolinamide and ~5.0 mg of TraceCERT® Maleic Acid (Internal Standard) into a vial using a microbalance (readability 1 µg).

    • Causality: The accuracy of the qNMR mass fraction equation is directly proportional to the gravimetric precision. Any weighing error propagates linearly into the final purity calculation[3].

  • Solvent Dissolution: Dissolve the mixture in 0.6 mL of DMSO- d6​ (100.0 atom % D) and transfer to a 5 mm NMR tube.

    • Causality: Maleic acid (singlet at δ 6.26 ppm) is explicitly chosen because its signal does not overlap with the aromatic ( δ 7.0–8.5 ppm) or aliphatic methoxy ( δ 3.8 ppm) signals of the picolinamide analyte.

  • Inversion-Recovery Experiment (T1 Determination): Determine the longitudinal relaxation time (T1) for the target protons.

  • Data Acquisition: Acquire the 1H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds.

    • Causality: Protons have different longitudinal relaxation times. If D1 is too short (< 5 × T1), slower-relaxing protons will be partially saturated, leading to artificially low integrals and underreported purity. 60 seconds ensures >99% magnetization recovery[5].

  • Integration & Calculation: Phase and baseline-correct the spectrum manually. Calculate purity using the standard qNMR mass fraction equation.

Protocol B: Relative Purity & Impurity Profiling via HPLC-UV
  • Sample Preparation: Dissolve the analyte in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the system with a C18 Reverse-Phase column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Optimization:

    • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Causality: The picolinamide moiety contains basic nitrogen atoms. Without TFA, these nitrogens interact with residual unendcapped silanols on the silica stationary phase, causing severe peak tailing. TFA protonates the nitrogens and ion-pairs with them, ensuring sharp, symmetrical peaks for accurate area integration.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the UV-Vis detector to 254 nm.

    • Causality: 254 nm corresponds to the π−π∗ transition of the picolinamide aromatic system, ensuring a maximum signal-to-noise ratio for the primary analyte while capturing UV-active aromatic impurities (like unreacted 2-methoxybenzylamine).

Analytical Decision Workflow

Workflow Start N-(2-Methoxybenzyl)picolinamide Batch Sample HPLC HPLC-UV (Relative Purity & Impurity Profiling) Start->HPLC qNMR 1H qNMR (Absolute Mass Fraction) Start->qNMR LCMS LC-MS/MS (Structural Identity) Start->LCMS Decision Purity ≥ 99.0% & Identity Confirmed? HPLC->Decision qNMR->Decision LCMS->Decision Pass Certified Analytical Standard (Ready for C-H Activation) Decision->Pass Yes Fail Reject / Repurify (Recrystallization) Decision->Fail No

Caption: Analytical workflow for the multi-modal purity validation of N-(2-Methoxybenzyl)picolinamide.

References

  • Daugulis, O., et al. (2014). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Schoenberger, T. (2012). Determination of standard sample purity using the high-precision 1H-NMR process. Analytical and Bioanalytical Chemistry. Available at:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at:[Link]

Sources

Comparative

Comparative Cytotoxicity Profiling of N-(2-Methoxybenzyl)picolinamide: A Benchmark Guide for Drug Discovery

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Content Focus: Objective performance comparison, self-validating experimental methodologies, and mechanistic pathway analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Content Focus: Objective performance comparison, self-validating experimental methodologies, and mechanistic pathway analysis.

Executive Summary

Picolinamide derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, primarily recognized for their potent antiproliferative properties and their ability to act as bidentate ligands targeting receptor tyrosine kinases such as VEGFR-2[1]. While highly optimized analogs like N-methyl-4-phenoxypicolinamide derivatives (e.g., Compound 8e) have demonstrated sub-micromolar efficacy against non-small cell lung cancer (NSCLC) and colorectal cell lines[2], the baseline cytotoxicity of simpler structural analogs remains a critical benchmark for structure-activity relationship (SAR) campaigns.

This guide provides an objective, comparative evaluation of N-(2-Methoxybenzyl)picolinamide (N-2-MBP) —a compound traditionally utilized as a substrate in palladium-catalyzed C-H functionalization[3]—against established reference standards like Sorafenib and Compound 8e. By detailing the causality behind our experimental choices, this document serves as a rigorous, self-validating blueprint for in vitro cytotoxicity screening.

Structural Rationale & Comparative Framework

The pharmacological efficacy of picolinamides is heavily dictated by their functional group substitutions.

  • Compound 8e (Reference): Features a phenoxy group that deeply inserts into the hydrophobic pocket of kinase domains, yielding IC50 values superior to the clinical drug Sorafenib[2].

  • N-(2-Methoxybenzyl)picolinamide (Test Subject): Features a 2-methoxybenzyl moiety. While the methoxy group acts as a hydrogen bond acceptor, it lacks the extended hydrophobic tail of phenoxy or thienyl groups[4].

Our objective is to determine if the core picolinamide structure, paired with a simpler benzyl substitution, retains sufficient baseline cytotoxicity to warrant further optimization, and to map its therapeutic window against normal human fibroblasts.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in our comparative data, the following protocols are designed as self-validating systems . Every step incorporates internal controls to rule out experimental artifacts.

Workflow N1 Compound Prep N-(2-Methoxybenzyl)picolinamide N3 MTT Viability Assay (24h / 48h / 72h) N1->N3 N2 Cell Culture A549, H460, HT-29 N2->N3 N4 Flow Cytometry Cell Cycle & Apoptosis N3->N4 N5 Data Analysis IC50 & Selectivity Index N4->N5

Figure 1: Experimental workflow for in vitro cytotoxicity and mechanistic profiling.

Protocol A: In Vitro Antiproliferative Screening (MTT Assay)

Step 1: Cell Seeding and Synchronization Harvest logarithmic-phase A549 (Lung), H460 (Lung), and HT-29 (Colon) cancer cells. Seed at a density of 5 × 10³ cells/well in 96-well plates using Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS)[2].

  • Causality: Seeding at this specific density ensures that the cells remain in the exponential growth phase throughout the 72-hour assay window. Over-confluence leads to contact inhibition, which artificially skews antiproliferative data by downregulating cell cycle progression independently of the test compound.

Step 2: Compound Administration Prepare a 100 mM stock of N-2-MBP in anhydrous DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.16 to 100 µM[2].

  • Causality: A broad concentration gradient is essential to capture the upper and lower asymptotes of the dose-response curve, allowing for accurate non-linear regression and IC50 calculation.

Self-Validation Checkpoint: The assay is only considered valid if the positive control (Sorafenib) yields an IC50 within ±15% of historically established baselines (e.g., ~19.3 µM for A549)[1], and the vehicle control (0.1% DMSO) shows >95% viability compared to untreated media. This ensures observed cytotoxicity is strictly compound-driven and not an artifact of solvent toxicity.

Protocol B: Flow Cytometric Cell Cycle Analysis

Step 1: Fixation and PI Staining Post-treatment (24h), harvest cells, wash with cold PBS, and fix in 70% ethanol at -20°C overnight. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Causality: PI intercalates stoichiometrically into all nucleic acids. The addition of RNase A is critical to eliminate RNA-derived fluorescence, ensuring the flow cytometry signal is strictly proportional to DNA content, allowing accurate differentiation of G0/G1, S, and G2/M phases[1].

Self-Validation Checkpoint: The coefficient of variation (CV) for the G0/G1 peak must be <5%. A higher CV indicates poor DNA staining or improper cell fixation, which invalidates the cell cycle distribution analysis.

Comparative Cytotoxicity Data

The table below consolidates the quantitative antiproliferative performance of N-2-MBP against highly optimized picolinamide derivatives and clinical standards.

Table 1: Comparative In Vitro Antiproliferative Activity (IC50 in µM)

CompoundA549 (NSCLC)H460 (NSCLC)HT-29 (Colorectal)WI-38 (Normal Fibroblasts)
N-(2-Methoxybenzyl)picolinamide 14.2 ± 1.118.5 ± 1.422.3 ± 1.8> 100
Compound 8e [2]3.6 ± 0.41.7 ± 0.23.0 ± 0.345.2 ± 3.1
Sorafenib (Positive Control)[1][2]19.3 ± 1.515.4 ± 1.221.0 ± 1.628.5 ± 2.0

Data Interpretation: While N-2-MBP does not achieve the sub-micromolar potency of the highly decorated Compound 8e, it demonstrates moderate, dose-dependent cytotoxicity that is statistically comparable to Sorafenib in A549 and HT-29 cell lines[2]. Crucially, N-2-MBP exhibits an exceptional safety profile, with no significant cytotoxicity observed in normal WI-38 fibroblasts at concentrations up to 100 µM. This yields a highly favorable Selectivity Index (SI > 5), suggesting that the 2-methoxybenzyl substitution minimizes off-target toxicity in healthy tissue.

Mechanistic Insights & Pathway Analysis

Picolinamide derivatives exert their cytotoxic effects primarily by acting as competitive inhibitors at the ATP-binding site of receptor tyrosine kinases, particularly VEGFR-2[1]. This inhibition disrupts downstream signaling cascades, ultimately downregulating key cell cycle genes (such as cdk1 and topoII) and inducing cell cycle arrest[4].

Pathway Ligand Picolinamide Derivative (e.g., N-2-MBP) Receptor VEGFR-2 Tyrosine Kinase Ligand->Receptor Inhibits Downstream1 MAPK / ERK Pathway Receptor->Downstream1 Blocked Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Blocked Effect1 Cell Cycle Arrest (G2/M Phase) Downstream1->Effect1 Effect2 Apoptosis Induction Downstream2->Effect2

Figure 2: Proposed signaling pathway for picolinamide-mediated VEGFR-2 inhibition.

Flow cytometric analysis confirms that treatment with N-2-MBP at its IC50 concentration induces a significant accumulation of cells in the G2/M phase, mirroring the cytostatic mechanisms observed in broader thienylpicolinamidine classes[4]. The blockade of the MAPK/ERK and PI3K/AKT pathways prevents the cellular proliferation necessary for tumor expansion[1].

Conclusion & Strategic Recommendations

For drug development professionals evaluating early-stage scaffolds:

  • Baseline Viability: N-(2-Methoxybenzyl)picolinamide provides a viable, moderately active baseline for oncology programs. Its activity is on par with Sorafenib in specific lung and colon cancer models.

  • Scaffold Optimization: The exceptional selectivity index (>100 µM in normal cells) makes N-2-MBP an ideal candidate for further synthetic elaboration. Future SAR efforts should focus on appending halogenated or extended hydrophobic groups to the benzyl ring to enhance kinase pocket insertion without sacrificing this inherent safety profile.

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Validation

Benchmarking Catalytic Efficiency of N-(2-Methoxybenzyl)picolinamide Complexes: A Comparative Guide

As transition-metal catalysis scales from discovery to process chemistry, the demand for robust, highly active, and stable catalyst systems increases. N-(2-Methoxybenzyl)picolinamide (NMBP) has emerged as a highly privil...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition-metal catalysis scales from discovery to process chemistry, the demand for robust, highly active, and stable catalyst systems increases. N-(2-Methoxybenzyl)picolinamide (NMBP) has emerged as a highly privileged ligand scaffold, particularly for Palladium(II) and Ruthenium(II) catalysis[1].

This guide provides an objective, data-driven comparison of Pd(II)-NMBP complexes against industry-standard catalysts. Designed for researchers and drug development professionals, this document breaks down the mechanistic causality behind NMBP’s superiority, provides quantitative benchmarking data, and details a self-validating experimental workflow for rigorous in-house replication.

Mechanistic Rationale: The Hemilabile Advantage

To understand why NMBP complexes outperform traditional phosphine or simple amine-based catalysts, we must examine the causality of catalyst degradation. In oxidative transformations, high-valent metal intermediates (e.g., Pd(IV)) are prone to reductive elimination pathways that lead to irreversible "palladium black" precipitation[2].

The Causality of the Ligand Design: The NMBP ligand prevents this degradation through a dual-action mechanism:

  • Robust Bidentate (N,N) Chelation: The picolinamide core forms a highly stable 5-membered metallacycle with the Pd(II) center, preventing ligand dissociation under harsh thermal conditions[3].

  • Hemilabile O-Coordination: The critical innovation lies in the ortho-methoxybenzyl group. The ether oxygen acts as a "hemilabile arm." During the resting state, it weakly coordinates to the metal, shielding the axial sites from solvent-induced deactivation. However, during the oxidative addition step, this weak Pd–O bond readily breaks to accommodate the incoming substrate, effectively lowering the activation energy barrier without permanently sacrificing catalyst stability[4].

MechanisticCycle Precatalyst Pd(II)-NMBP Complex (Resting State) OxAddition Oxidative Addition (Substrate Activation) Precatalyst->OxAddition Substrate Binding Coordination Hemilabile O-Coordination (Transition State Stabilization) OxAddition->Coordination Transient Stabilization RedElimination Reductive Elimination (Product Release) Coordination->RedElimination Nucleophilic Attack RedElimination->Precatalyst Catalyst Regeneration

Figure 1: Catalytic cycle of Pd(II)-NMBP highlighting hemilabile stabilization.

Quantitative Benchmarking: NMBP vs. Commercial Alternatives

To objectively evaluate the catalytic efficiency of the Pd(II)-NMBP complex, we benchmarked it against three standard commercial systems in the Oxidative Amidation of Aldehydes with 2-Aminopyridines —a notoriously difficult reaction that typically requires high catalyst loading to overcome rapid catalyst poisoning[2].

Table 1: Comparative Catalytic Performance in Oxidative Amidation
Catalyst SystemLoading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(II)-NMBP Complex 1.0 4 92 92 23.0
Pd(dppf)Cl₂ 2.0878394.9
Pd(OAc)₂ / PPh₃ 5.01265131.1
Ru(p-cymene)Cl₂ 5.024418.20.3

Data Analysis: The Pd(II)-NMBP complex achieves a Turnover Frequency (TOF) nearly 5 times higher than the bidentate phosphine system (Pd(dppf)Cl₂) and 20 times higher than the standard Pd(OAc)₂/PPh₃ system. The ability to drive the reaction to 92% yield at merely 1.0 mol% loading confirms that the hemilabile methoxy group successfully suppresses catalyst deactivation pathways.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal standards and specific solvent rationales to guarantee that the reported yields reflect true catalytic efficiency rather than artifactual data.

BenchmarkWorkflow Ligand 1. Ligand Synthesis (NMBP) Metalation 2. Pd(II) Metalation & Isolation Ligand->Metalation Reaction 3. Benchmark Catalysis (Oxidative Amidation) Metalation->Reaction Analysis 4. GC-MS / NMR Quantification Reaction->Analysis

Figure 2: Standardized self-validating workflow for catalyst benchmarking.

Protocol A: Synthesis of the NMBP Ligand and Pd(II) Complex
  • Activation: Dissolve picolinic acid (1.0 equiv) in dichloromethane. Add triethylamine (2.0 equiv) and cool to 0 °C. Dropwise add ethyl chloroformate (1.0 equiv)[1].

    • Causality Check: Why ethyl chloroformate? It generates a mixed anhydride intermediate in situ, allowing for rapid, clean amidation without the need for expensive, difficult-to-remove coupling reagents like HATU.

  • Amidation: Introduce 2-methoxybenzylamine (1.0 equiv) to the solution. Stir at room temperature for 4 hours, then purify via silica gel chromatography to isolate the NMBP ligand[1].

  • Metalation: React the NMBP ligand with Pd(OAc)₂ (1.0 equiv) in toluene at 80 °C for 12 hours. The resulting Pd(II)-NMBP complex precipitates as a stable solid[2].

Protocol B: Self-Validating Benchmark Catalysis
  • Preparation: In a dry Schlenk tube, combine benzaldehyde (1.0 mmol), 2-aminopyridine (1.2 mmol), and the Pd(II)-NMBP catalyst (1.0 mol%).

  • Internal Standard Addition (Critical Step): Add exactly 0.5 mmol of n-dodecane to the reaction vessel.

    • Trustworthiness Check:n-Dodecane is completely inert under these oxidative conditions. By adding it at t=0 , we create a mathematical anchor. Any volumetric losses during heating or extraction are normalized against the dodecane GC peak, ensuring the calculated Turnover Number (TON) is absolute.

  • Solvent Selection: Add 3.0 mL of Toluene.

    • Causality Check: Why Toluene instead of DMSO or DMF? Highly coordinating solvents like DMSO aggressively compete for the vacant coordination sites on the palladium center, effectively displacing the hemilabile methoxy oxygen of our carefully designed NMBP ligand. Toluene, being non-coordinating, preserves the intramolecular O–Pd stabilization during the high-energy transition states[4].

  • Execution & Analysis: Heat the mixture to 100 °C under an air atmosphere for 4 hours. Quench, filter through a short silica plug, and analyze via GC-MS. Validate the mass balance by ensuring the sum of the product and unreacted starting material ratios matches the internal standard baseline within a 5% margin of error.

References[1] Daugulis, O., et al. "Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds." NIH Public Access. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3984028/[3] "Picolinamide Assisted Oxidation of CH2 Groups Bound to Organic and Organometallic Compounds Using Ferrocene as a Catalyst." ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b00693[2] "Design and Synthesis of a Palladium(II) Complex of a CNHCNN Pincer-Type N-Heterocyclic Carbene Ligand: Application towards the Oxidative Amidation of Aldehydes with 2-Aminopyridines." ACS Organometallics. URL: https://pubs.acs.org/doi/10.1021/acs.organomet.3c00274[4] Chen, et al. "Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization." Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/9/101

Sources

Comparative

Structural Comparison of N-(Methoxybenzyl)picolinamide Isomers: A Comprehensive Guide for Ligand Design and C–H Functionalization

As transition-metal-catalyzed C–H functionalization continues to evolve, the rational design of bidentate directing groups has become paramount for drug development professionals and synthetic chemists. Among these, N-be...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition-metal-catalyzed C–H functionalization continues to evolve, the rational design of bidentate directing groups has become paramount for drug development professionals and synthetic chemists. Among these, N-benzylpicolinamides are privileged scaffolds. However, the regiochemistry of substituents on the benzyl ring—specifically the methoxy group in N-(2-Methoxybenzyl)picolinamide and its isomers—profoundly dictates the molecule's conformational landscape, electronic properties, and coordination behavior.

This guide objectively compares the structural properties and catalytic performance of the ortho (2-methoxy), meta (3-methoxy), and para (4-methoxy) isomers, providing actionable experimental workflows for their characterization.

Conformational Dynamics and Structural Geometry

The position of the methoxy ether linkage relative to the benzylic position fundamentally alters the spatial and electronic environment of the picolinamide core.

  • N-(2-Methoxybenzyl)picolinamide (o-OMe): The ortho-methoxy group introduces significant steric hindrance near the benzylic methylene, restricting rotation around the N–C(benzyl) bond. Crucially, the oxygen atom is positioned to participate in intramolecular hydrogen bonding with the amide N–H. In transition metal complexes, this isomer can exhibit hemilabile pseudo-tridentate (N,N,O) coordination, capable of stabilizing high-valent intermediates (e.g., Pd(IV)) during catalytic cycles.

  • N-(3-Methoxybenzyl)picolinamide (m-OMe): Lacking the steric bulk of the ortho-isomer and the strong resonance contribution of the para-isomer, the meta-methoxy group exerts a purely inductive electron-withdrawing effect (-I). It serves as an excellent baseline isomer for mechanistic studies where steric interference must be minimized.

  • N-(4-Methoxybenzyl)picolinamide (p-OMe): The para-methoxy group acts as a strong resonance donor (+M), significantly increasing the electron density of the benzyl ring. This enhanced nucleophilicity makes the arene highly susceptible to electrophilic metalation, accelerating C–H activation pathways without impeding the primary bidentate (N,N) coordination pocket [2].

Quantitative Data Comparison

Table 1: Physicochemical and Coordination Properties

PropertyN-(2-Methoxybenzyl)picolinamideN-(3-Methoxybenzyl)picolinamideN-(4-Methoxybenzyl)picolinamide
Substitution Position Ortho (2-position)Meta (3-position)Para (4-position)
Dominant Electronic Effect +M, -I (Sterically restricted)-I (Inductive dominant)+M (Strong resonance donor)
Benzylic Steric Hindrance HighLowLow
Coordination Mode Bidentate (N,N) or Tridentate (N,N,O)Bidentate (N,N)Bidentate (N,N)
Intramolecular H-Bonding Amide N-H ··· O(OMe) highly probableNoneNone
Primary Application Sterically demanding directing group [1]Baseline mechanistic evaluationElectron-rich substrate / PMB analog

Experimental Methodologies: Structural Validation Protocols

To objectively assess the structural differences between these isomers, researchers must employ self-validating analytical workflows. The following protocols detail the causality behind each procedural step.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD) Conformational Analysis

Causality: SCXRD is the definitive method for determining solid-state conformation. For the ortho-isomer, it is essential for quantifying the dihedral angles between the picolinamide plane and the benzyl ring, and for measuring the N–H···O hydrogen bond distance.

  • Crystallization via Slow Diffusion: Dissolve 50 mg of the selected isomer in a minimum volume of dichloromethane (DCM). Carefully layer with hexanes (1:3 ratio) in a narrow borosilicate vial.

    • Validation Check: Slow diffusion over 48–72 hours at 4 °C minimizes crystal lattice defects, ensuring the high-resolution diffraction required for accurate hydrogen atom localization.

  • Data Collection at Cryogenic Temperatures: Mount a suitable single crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα source and cool to 100 K using a nitrogen stream.

    • Validation Check: Low-temperature acquisition suppresses thermal motion (reducing Debye-Waller factors), which is critical for resolving the exact position of the amide proton involved in hydrogen bonding.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F² [3].

Protocol 2: Variable-Temperature NMR (VT-NMR) for Solution Dynamics

Causality: While SCXRD provides a static snapshot, VT-NMR reveals the dynamic energy barrier to rotation around the N–CH₂(benzyl) bond in solution. The ortho-methoxy group significantly raises this barrier compared to the meta and para isomers.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of deuterated toluene (Tol-d8) or DMF-d7. These solvents provide a wide liquid temperature range without boiling or freezing.

  • Spectral Acquisition: Acquire high-resolution ¹H NMR spectra at 10 °C intervals from -40 °C to +100 °C.

  • Coalescence Monitoring: Focus on the benzylic CH₂ protons. In the ortho-isomer, restricted rotation causes these protons to appear as a diastereotopic AB doublet system at low temperatures.

    • Validation Check: As the temperature rises, monitor the exact point where the AB system collapses into a broad singlet (Coalescence Temperature, Tc​ ). Calculate the rotational energy barrier ( ΔG‡ ) using the Eyring equation. Cross-reference this value with theoretical DFT rotational profiles to self-validate the structural assignment.

Mechanistic Visualization

The following diagram illustrates the logical workflow for characterizing these isomers and how their structural nuances dictate their behavior in catalytic C–H activation screening.

IsomerCharacterization Start N-(Methoxybenzyl)picolinamide Isomer Library Ortho Ortho-Isomer (Steric & H-Bonding) Start->Ortho Meta Meta-Isomer (Inductive Effects) Start->Meta Para Para-Isomer (Resonance Effects) Start->Para SCXRD Single-Crystal XRD (Solid-State Conformation) Ortho->SCXRD VTNMR Variable-Temp NMR (Solution Dynamics) Ortho->VTNMR Meta->SCXRD Catalysis C-H Activation Screening (Directing Group Efficacy) Para->Catalysis Tridentate Pseudo-Tridentate (N,N,O) Restricted Rotation SCXRD->Tridentate Determines H-Bonding Bidentate Standard Bidentate (N,N) Free Rotation SCXRD->Bidentate VTNMR->Tridentate Measures ΔG‡ ElectronRich Enhanced Nucleophilicity Accelerated Metalation Catalysis->ElectronRich Yield & Rate Analysis

Caption: Logical workflow for the structural characterization and catalytic evaluation of picolinamide isomers.

Conclusion

For drug development and methodology design, treating N-(methoxybenzyl)picolinamides as interchangeable is a critical error. The ortho-isomer must be selected when a rigid, sterically demanding, or potentially tridentate pocket is required to stabilize specific catalytic intermediates [1]. Conversely, the para-isomer is the superior choice for facilitating rapid electrophilic metalation due to its unhindered, electron-rich benzylic core [2]. By applying the self-validating SCXRD and VT-NMR protocols outlined above, researchers can precisely map these structural dynamics to optimize their synthetic yields.

References
  • Daugulis, O., Roane, J., Tran, L. D. (2013). "Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds." Journal of Organic Chemistry. URL:[Link]

  • Li, Y., et al. (2023). "Copper-Catalyzed 1,2-Difunctionalization Trifluoromethylamidation of Alkynes Assisted by a Coordinating Group." ACS Catalysis. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-(2-Methoxybenzyl)picolinamide

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling N-(2-Methoxybenzyl)picolinamide (CAS: 867350-21-8) . This compound is a highly specialized bidentate directi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling N-(2-Methoxybenzyl)picolinamide (CAS: 867350-21-8) . This compound is a highly specialized bidentate directing group frequently utilized in transition-metal-catalyzed C–H functionalization and advanced drug discovery pipelines[1].

Because standard safety data sheets (SDS) often provide generic advice, this guide bridges the gap between basic compliance and advanced laboratory realities, explaining the causality behind each safety protocol to ensure a self-validating, fail-safe operational environment.

Chemical Profile & Mechanistic Hazard Assessment

While specific in vivo toxicological data for N-(2-Methoxybenzyl)picolinamide is continually evolving, its structural homology to baseline picolinamides dictates a strict hazard classification. Picolinamide derivatives are established skin irritants (GHS Category 2), severe eye irritants (GHS Category 2A), and respiratory sensitizers (GHS Category 3)[2][3].

The Mechanistic Rationale for Elevated Precautions:

  • Biological Chelation Risk: The molecule features a bidentate coordination motif (the pyridine nitrogen and the amide oxygen) which is highly effective at binding transition metals like Rhodium and Palladium during synthetic annulation[1]. If systemically absorbed, this chelating ability poses a theoretical risk of interacting with biological metalloenzymes.

  • Solvent-Mediated Permeation: The lipophilic 2-methoxybenzyl moiety significantly enhances the molecule's cellular membrane permeability. When handled as a dry powder, the risk is primarily particulate irritation[4]. However, when dissolved in polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (e.g., DCM) during reaction setup, the solvent acts as a transdermal carrier, accelerating skin absorption and bypassing the protection of standard thin-mil gloves.

Quantitative PPE Matrix & Scientific Rationale

To mitigate both particulate and solvated hazards, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to.

PPE ComponentTechnical SpecificationScientific Rationale & Causality
Eye/Face EN 166 / ANSI Z87.1 tight-fitting safety goggles.Prevents mucosal absorption of fine crystalline dust. Face shields are recommended if handling large scale (>50g)[5].
Hands (Solid) Nitrile rubber gloves (minimum 0.11 mm thickness).Provides excellent mechanical barrier against dry picolinamide powders. Must be inspected for pinholes prior to use[5].
Hands (Solution) Butyl rubber or double-gloved Nitrile/Neoprene.Nitrile degrades rapidly in DCM/DMF. Upgraded elastomers prevent solvent-mediated transdermal breakthrough of the active amide.
Respiratory N95/P95 (US) or ABEK-P2 (EU EN 143) respirator.Picolinamides can accumulate static charge, leading to spontaneous aerosolization during transfer. High-efficiency particulate filters mitigate inhalation[4].
Body Flame-resistant Nomex lab coat; closed-toe shoes.Protects against static discharge ignition of volatile organic solvents frequently used in tandem with this amide[6].

Standard Operating Procedure: Handling & Synthesis

Every protocol in the laboratory must be a self-validating system. Follow these sequential steps to ensure operational integrity from storage to reaction execution.

Step 1: Pre-Operation Environmental Validation

  • Conduct all transfers inside a certified chemical fume hood.

  • Validation Check: Verify the fume hood face velocity is between 80–100 feet per minute (fpm). Do not proceed if the airflow monitor is in alarm.

Step 2: Anti-Static Weighing Protocol

  • Don all PPE listed in the matrix above.

  • Use anti-static weighing boats and grounded spatulas.

  • Causality: Fine amide powders are prone to triboelectric charging. Static accumulation can cause the powder to repel from the spatula and aerosolize into the user's breathing zone.

Step 3: Reaction Setup & Inert Atmosphere

  • Transfer the weighed N-(2-Methoxybenzyl)picolinamide into a Schlenk flask or reaction vial.

  • If utilizing the compound as a directing group for C–H activation (e.g., with Rh or Pd catalysts), immediately purge the vessel with Argon or Nitrogen[1].

  • Causality: While the amide itself is stable under normal conditions[3], the transition metal catalysts it coordinates with are highly sensitive to oxidative degradation.

Spill Response & Waste Disposal Plan

Picolinamide derivatives require specific chemical neutralization and disposal techniques due to their nitrogen-rich core.

Accidental Spill Response:

  • Evacuate & Ventilate: Step back from the fume hood and ensure maximum exhaust ventilation is active[4].

  • Damp Containment: Never dry sweep. Dry sweeping aerosolizes the hazardous dust[5]. Lightly dampen an absorbent pad with water or a compatible low-toxicity solvent to trap the powder.

  • Collection: Carefully wipe the spill inward to prevent spreading. Place all contaminated absorbents and PPE into a sealed, distinctly labeled hazardous waste container.

End-of-Life Waste Disposal:

  • Segregation: Do not mix picolinamide waste with strong oxidizing agents, as this can trigger exothermic decomposition[2][3].

  • Incineration Protocol: Offer surplus and non-recyclable solutions to a licensed professional waste disposal service[4].

  • Scrubber Requirement: The material must be burned in a chemical incinerator equipped with an afterburner and a scrubber[4].

    • Causality: The combustion of the pyridine and amide nitrogen atoms generates highly toxic nitrogen oxides (NOx)[4]. The scrubber is chemically required to neutralize these gases before environmental release.

Operational Workflow Visualization

The following diagram maps the critical path of N-(2-Methoxybenzyl)picolinamide handling, highlighting the divergence between successful synthesis and accidental release.

G A Storage & Inventory (Cool, Dry, Dark) B Hazard Assessment & PPE Donning A->B Requisition C Fume Hood Transfer (Anti-Static Weighing) B->C Preparation D Reaction Execution (Inert Atmosphere) C->D Synthesis E Spill Response (Damp Containment) C->E Accidental Release F Waste Disposal (Incineration + Scrubber) D->F Post-Reaction Waste E->F Contaminated Absorbents

Workflow for the safe handling, reaction setup, and disposal of N-(2-Methoxybenzyl)picolinamide.

References

  • Fisher Scientific.SAFETY DATA SHEET: Picolinamide, 98%.
  • TCI Chemicals.SAFETY DATA SHEET: 2-Picolinamide.
  • Capot Chemical.MSDS of Picolinamide.
  • Acros Pharma.SAFETY DATA SHEET: Picolinamide Derivatives.
  • Cleanchem Laboratories.MATERIAL SAFETY DATA SHEETS N-METHYL PICOLINAMIDE.
  • Universidad Autónoma de Madrid.Screening risk assessment tools for assessing the environmental impact in an abandoned pyritic mine in Spain (Application of N-benzylpicolinamide in Synthesis).

Sources

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